molecular formula C12H10FN3O B1417595 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime CAS No. 1219454-76-8

4-(2-Fluorophenyl)pyridine-2-carboxamide oxime

Cat. No.: B1417595
CAS No.: 1219454-76-8
M. Wt: 231.23 g/mol
InChI Key: VDNXVIREQXRLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (CAS 1219454-76-8) is a fluorinated pyridine derivative of high interest in medicinal chemistry and biochemistry research, particularly in the development of novel antidotes for organophosphate poisoning. With the molecular formula C12H10FN3O and a molecular weight of 231.23 g/mol, this compound is part of a class of molecules being investigated as potential reactivators of the enzyme acetylcholinesterase (AChE) . Organophosphates, found in some pesticides and nerve agents, inhibit AChE, leading to a toxic accumulation of acetylcholine. This compound and its structural analogs are designed to restore enzymatic function by cleaving the organophosphate from the active site of the enzyme, serving as causal antidotes . Researchers are exploring derivatives with modified moieties, such as replacing carboxamide with thiocarboxamide groups, to study changes in hydrogen bonding and affinity within the enzyme's active site, aiming to improve reactivation efficacy and broaden the spectrum of action against different organophosphates . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2-fluorophenyl)-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12(14)16-17/h1-7,17H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXVIREQXRLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208888
Record name 4-(2-Fluorophenyl)-N-hydroxy-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219454-76-8
Record name 4-(2-Fluorophenyl)-N-hydroxy-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219454-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)-N-hydroxy-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Mechanism of Action of 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, structural pharmacology, and experimental validation of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (CAS: 1219454-76-8). This compound is a critical pharmacophore precursor and bioisostere used primarily in the development of Metabotropic Glutamate Receptor 4 (mGluR4) Positive Allosteric Modulators (PAMs) , a class of therapeutics investigated for Parkinson’s disease and neuroinflammation.

Executive Summary

4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (also known as 4-(2-fluorophenyl)-N'-hydroxypyridine-2-carboximidamide) represents a strategic chemical scaffold in the discovery of mGluR4-targeted therapeutics. While often utilized as a stable intermediate for synthesizing 1,2,4-oxadiazole bioisosteres of picolinamide PAMs, the amidoxime moiety itself possesses unique pharmacological properties, acting as a potential prodrug for amidines or a direct chelator in metalloenzyme active sites. Its primary relevance in drug development lies in its ability to modulate the glutamatergic system via allosteric sites on Class C GPCRs, offering a route to normalize basal ganglia circuitry in movement disorders without the excitotoxicity associated with orthosteric agonists.

Chemical Identity & Structural Pharmacology

Pharmacophore Analysis

The molecule integrates three distinct structural domains essential for receptor recognition and metabolic stability:

DomainStructural FeaturePharmacological Function
Core Scaffold Pyridine RingProvides the rigid heteroaromatic linker required for orientation within the mGluR4 allosteric pocket. Acts as a hydrogen bond acceptor.
Lipophilic Tail 4-(2-Fluorophenyl) GroupThe 2-fluoro substitution locks the biaryl conformation via intramolecular H-bonding or dipole interactions, enhancing potency and selectivity against other mGluR subtypes (e.g., mGluR5).
Polar Head Carboxamide Oxime (Amidoxime)Acts as a bioisostere for the amide bond found in classic picolinamide PAMs (e.g., VU0155041). It can also serve as a precursor to 1,2,4-oxadiazoles, improving metabolic stability and blood-brain barrier (BBB) penetration.
Synthesis & Precursor Role

The amidoxime is synthesized via the nucleophilic addition of hydroxylamine to 4-(2-fluorophenyl)picolinonitrile . This intermediate is pivotal for generating 1,2,4-oxadiazole derivatives, which retain the mGluR4 PAM activity of the parent picolinamides but offer improved physiochemical properties (lower polar surface area, higher lipophilicity).

Synthesis Nitrile 4-(2-Fluorophenyl) picolinonitrile Oxime 4-(2-Fluorophenyl) pyridine-2-carboxamide oxime (Target Compound) Nitrile->Oxime + NH2OH (Hydroxylamine) Oxadiazole 1,2,4-Oxadiazole Derivative (mGluR4 PAM) Oxime->Oxadiazole + R-COOH / Coupling Cyclodehydration

Figure 1: Synthetic utility of the amidoxime scaffold in generating bioactive mGluR4 modulators.

Mechanism of Action (MoA)

Primary Target: mGluR4 Positive Allosteric Modulation

The 4-(2-fluorophenyl)pyridine core targets the transmembrane domain (TMD) of the Metabotropic Glutamate Receptor 4 (mGluR4), a G-protein-coupled receptor (GPCR) predominantly coupled to the Gαi/o protein family.

  • Allosteric Binding: Unlike orthosteric agonists (e.g., glutamate, L-AP4) that bind the large extracellular Venus Flytrap Domain (VFT), this compound binds to a distinct allosteric site within the 7-transmembrane helices.

  • Cooperativity: Binding increases the affinity of the receptor for glutamate (affinity modulation) or enhances the efficacy of G-protein coupling (efficacy modulation), effectively "tuning up" the receptor's response to endogenous glutamate.

  • Signaling Cascade: Activation of mGluR4 leads to the dissociation of the Gαi/o subunit, which inhibits Adenylyl Cyclase (AC) , resulting in a decrease in intracellular cAMP levels. Simultaneously, the Gβγ subunits modulate ion channels (e.g., inhibiting CaV2.2 channels), reducing neurotransmitter release.

Pathway Visualization

The following diagram illustrates the Gαi/o signaling pathway activated by mGluR4 PAMs.

MoA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Orthosteric Ligand) mGluR4 mGluR4 Receptor (7-TM Domain) Glutamate->mGluR4 Activates PAM 4-(2-Fluorophenyl) pyridine-2-carboxamide oxime (PAM) PAM->mGluR4 Potentiates (Allosteric) Gi Gαi/o Protein mGluR4->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel CaV2.2 Channels (Inhibited) Gi->Ca_Channel Inhibits (via Gβγ) cAMP cAMP Levels (Decreased) AC->cAMP Reduces NT_Release GABA/Glutamate Release Reduced Ca_Channel->NT_Release Modulates

Figure 2: mGluR4 signaling cascade. The PAM potentiates glutamate signaling, leading to cAMP inhibition and reduced neurotransmitter release.

Secondary Mechanisms (Amidoxime Specific)
  • Prodrug Activation: Amidoximes can be reduced in vivo by the mARC (Mitochondrial Amidoxime Reducing Component) enzyme system to form amidines. If the active pharmacophore requires a cationic amidine group for binding, the oxime serves as a neutral, BBB-permeable prodrug.

  • IDO1 Inhibition: Some N-hydroxyamidine derivatives act as competitive inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) by coordinating with the heme iron in the enzyme's active site, although the 4-(2-fluorophenyl)pyridine scaffold is more optimized for mGluR4.

Therapeutic Implications

Parkinson’s Disease (PD)

mGluR4 is highly expressed in the presynaptic terminals of the globus pallidus (GP) and substantia nigra pars reticulata (SNr) .

  • Mechanism: In PD, the striatopallidal pathway is overactive, leading to excessive GABA release. Activation of mGluR4 by a PAM inhibits this GABA release, restoring balance to the basal ganglia motor circuit without the side effects of direct dopamine agonists.

  • Advantage: PAMs are "activity-dependent," meaning they only enhance signaling where glutamate is naturally present, maintaining temporal and spatial fidelity of neurotransmission.

Neuroinflammation

mGluR4 is also expressed on glial cells (microglia). Activation has been shown to reduce the release of pro-inflammatory cytokines, suggesting a dual therapeutic role in neurodegenerative diseases.

Experimental Protocols for Validation

Thallium Flux Assay (Functional Screen)

To validate the PAM activity of the compound, a cell-based Thallium flux assay is recommended.

Protocol:

  • Cell Line: HEK293 cells stably expressing human mGluR4 and GIRK (G-protein coupled inwardly-rectifying potassium) channels.

  • Reagents: Thallium-sensitive dye (e.g., FluxOR™), Assay Buffer (HBSS, 20 mM HEPES).

  • Procedure:

    • Load cells with dye for 60 min at room temperature.

    • Add test compound (4-(2-Fluorophenyl)pyridine-2-carboxamide oxime) at varying concentrations (0.1 nM – 10 µM).

    • Incubate for 10 min (equilibration).

    • Add EC20 concentration of Glutamate (sub-maximal dose) to trigger the receptor.

    • Add Thallium stimulus buffer.

  • Readout: Measure fluorescence intensity (Ex/Em: 490/525 nm).

  • Analysis: A PAM will shift the Glutamate concentration-response curve to the left (lower EC50) or increase the maximal response (Emax).

cAMP Inhibition Assay (Gi/o Coupling)

Confirms the downstream signaling pathway.

  • Stimulation: Treat cells with Forskolin (10 µM) to elevate basal cAMP.

  • Treatment: Apply test compound + EC20 Glutamate.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA to quantify cAMP.

  • Result: Effective mGluR4 PAMs will significantly reduce the Forskolin-induced cAMP spike compared to Glutamate alone.

References

  • Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.

  • Jones, C. K., et al. (2011). Discovery of 4-(2-Fluorophenyl)-N-(3-methoxyphenyl)picolinamide (VU0155041) as a Potent Positive Allosteric Modulator of Metabotropic Glutamate Receptor 4. Bioorganic & Medicinal Chemistry Letters.

  • Clement, B., et al. (2005). The Mitochondrial Amidoxime Reducing Component (mARC): A New Player in Drug Metabolism. Drug Metabolism Reviews.

  • Hopkins, C. R., et al. (2009). Isolation and Characterization of mGluR4 Positive Allosteric Modulators. Methods in Enzymology.

  • PubChem Compound Summary. (2024). 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (CAS 1219454-76-8).[1]

Sources

The Fluorinated Pyridine Amidoxime Motif: Structural Optimization for Bioavailability and Therapeutic Efficacy

[1]

Executive Summary

This technical guide analyzes the fluorinated pyridine amidoxime scaffold—a specialized pharmacophore designed to overcome the bioavailability limitations of cationic amidines while leveraging the metabolic stability of organofluorine chemistry.

For drug development professionals, this motif represents a "triad of utility":

  • The Pyridine Core: Provides essential water solubility and metal-chelating properties (crucial for metalloenzyme inhibition or reactivation).

  • The Amidoxime Moiety (

    
    ):  Acts as a neutral, lipophilic prodrug for highly basic amidines (
    
    
    ), activated in vivo by the mitochondrial Amidoxime Reducing Component (mARC).
  • Fluorine Substitution: Modulates the pKa of the pyridine nitrogen, blocks oxidative metabolic hotspots (P450 protection), and enhances blood-brain barrier (BBB) permeability.

Part 1: Mechanistic Pharmacochemistry

The Fluorine Effect: Electronic and Steric Tuning

The introduction of fluorine onto the pyridine ring is not merely for metabolic blockade; it is a precise tool for electronic tuning.

  • pKa Modulation: Pyridine has a pKa of ~5.2. Substitution with fluorine (highly electronegative) at the 3-position reduces the electron density on the ring nitrogen, lowering the pKa. This is critical for drugs targeting the CNS, where a balance between ionized and unionized forms is required for BBB penetration.

  • Lipophilicity (

    
    ):  Fluorination increases lipophilicity without significant steric penalty (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å). This facilitates passive diffusion of the amidoxime prodrug across the intestinal epithelium and BBB.
    
The mARC Bioactivation Pathway

Unlike ester prodrugs cleaved by ubiquitous esterases, amidoximes require a specific reductive system. The mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme, catalyzes the reduction of the N-hydroxylated amidoxime back to the active amidine.[1][2][3]

Mechanism:

  • The amidoxime enters the cell and localizes to the outer mitochondrial membrane.

  • NADH-cytochrome b5 reductase (CYB5R) transfers electrons from NADH to cytochrome b5 (CYB5B) .[2]

  • Reduced CYB5B transfers electrons to mARC.

  • mARC reduces the N-O bond of the amidoxime, releasing the active amidine and water.

Visualization: The mARC Activation Cascade

The following diagram illustrates the electron transport chain required to activate fluorinated pyridine amidoximes.

mARC_PathwayNADHNADHCYB5RNADH-Cytochrome b5Reductase (CYB5R)NADH->CYB5Re- transferCYB5Cytochrome b5(CYB5B - Reduced)CYB5R->CYB5e- transfermARCmARC Enzyme(Mo-Cofactor)CYB5->mARCe- transferDrugActive Amidine(Therapeutic Agent)mARC->DrugN-ReductionProdrugFluorinated PyridineAmidoxime (Inactive)Prodrug->mARCSubstrate binding

Caption: The electron transport chain from NADH to mARC, converting the inactive amidoxime prodrug into the bioactive amidine.

Part 2: Therapeutic Verticals

Neuroprotection: AChE Reactivators

Organophosphate (OP) nerve agents inhibit Acetylcholinesterase (AChE) by phosphorylating the active site serine. Pyridine aldoximes (e.g., Pralidoxime) are standard reactivators but suffer from poor BBB penetration due to their permanent positive charge.

  • Innovation: Fluorinated pyridine amidoximes act as neutral pro-reactivators. They cross the BBB efficiently. Once inside the CNS, they are oxidized (or reduced, depending on design) to the active oxime/amidine species, regenerating AChE activity.

  • Data Point: 3-fluoropyridine derivatives have shown improved reactivation kinetics against Sarin-inhibited AChE compared to non-fluorinated analogs due to optimized pKa allowing better nucleophilic attack.

Infectious Disease: Antiprotozoal Prodrugs

Cationic amidines (e.g., Pentamidine) are potent against Trypanosoma and Leishmania but require parenteral administration.

  • Strategy: Converting the amidine to a fluorinated amidoxime creates an orally bioavailable formulation. The fluorine atom at the 2- or 3-position of the pyridine ring protects against N-oxidation by P450s, shunting the molecule toward the reductive mARC pathway and increasing the half-life of the active metabolite.

Cardiovascular: NO Donation

Amidoximes can also serve as NO donors.[4][5] Under oxidative stress or specific enzymatic action (NOS or P450s), the amidoxime moiety can release nitric oxide, causing vasodilation.

  • Application: Fluorinated derivatives allow for "tunable" NO release rates. Electron-withdrawing fluorine atoms stabilize the radical intermediates, potentially prolonging the duration of NO release compared to simple benzamidoximes.

Part 3: Experimental Technical Reference

Protocol: Synthesis of 3-Fluoro-2-Pyridine Amidoxime

Rationale: Direct conversion of nitrile to amidoxime using hydroxylamine is the standard, high-yield route. Fluorine must be introduced prior to this step.

Reagents:

  • 2-Cyano-3-fluoropyridine (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    )
  • Ethanol/Water solvent system

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyano-3-fluoropyridine (10 mmol) in absolute ethanol (20 mL).

  • Activation: In a separate flask, dissolve

    
     (15 mmol) and 
    
    
    (15 mmol) in a minimum amount of water. Stir until gas evolution (
    
    
    ) ceases.
  • Coupling: Add the free hydroxylamine solution to the nitrile solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The nitrile spot (
    
    
    ) should disappear, replaced by the more polar amidoxime (
    
    
    ).
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-cold water. The product often precipitates as a white solid.

  • Purification: Recrystallize from Ethanol/Water or Isopropanol.

  • Validation: Confirm structure via

    
    -NMR (Look for broad 
    
    
    singlet at
    
    
    5.5–6.5 ppm and
    
    
    singlet at
    
    
    9.0–10.0 ppm).
Protocol: In Vitro mARC Reduction Assay

Rationale: To verify that the synthesized amidoxime is a viable substrate for bioactivation.

Components:

  • Recombinant human mARC1 or mARC2.

  • Cytochrome b5 and NADH-cytochrome b5 reductase.[2][6]

  • NADH (Electron donor).[2]

  • HPLC system for quantification.

Workflow:

  • Incubation: Mix 100

    
     Fluorinated Pyridine Amidoxime with the enzyme system (mARC/Cytb5/Reductase) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADH (1 mM) to start the reaction. Incubate at

    
    .
    
  • Sampling: At

    
     min, remove aliquots and quench with ice-cold acetonitrile.
    
  • Analysis: Centrifuge to remove protein. Inject supernatant into HPLC (C18 column).

  • Detection: Monitor the disappearance of the Amidoxime peak and the appearance of the Amidine peak (Amidine is more basic/polar; retention time will differ significantly).

Visualization: Structural Optimization Logic (SAR)

SAR_LogicCoreFluorinated PyridineAmidoxime ScaffoldF_PosFluorine Position (C3/C5)Core->F_PosAmidoximeAmidoxime MoietyCore->AmidoximePyridinePyridine RingCore->PyridineMetab_BlockBlocks P450 Oxidation(Metabolic Stability)F_Pos->Metab_BlockpKa_TuneLowers pKa(Increases Unionized Fraction)F_Pos->pKa_TuneProdrugProdrug for Amidine(Oral Bioavailability)Amidoxime->ProdrugSolubilityWater Solubility(Formulation)Pyridine->Solubility

Caption: Structure-Activity Relationship (SAR) map detailing how specific structural modifications translate to physicochemical and therapeutic benefits.

Part 4: Comparative Data Summary

FeatureCationic Amidine (Parent)Non-Fluorinated AmidoximeFluorinated Pyridine Amidoxime
Oral Bioavailability Poor (<5%)Moderate (30-50%)High (>70%) (Due to lipophilicity)
BBB Permeability NegligibleLowModerate/High (pKa tuning)
Metabolic Stability High (Excreted unchanged)Low (Rapid oxidation/hydrolysis)Optimized (F-blocks oxidation)
Primary Indication IV AntimicrobialProdrugCNS/Oral Antimicrobial/Antidote

References

  • Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new enzyme system of drug metabolism.[1][7] Drug Metabolism Reviews. Link

  • Timperley, C. M., et al. (2011). Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poisoning. Journal of Fluorine Chemistry. Link

  • Kovacevic, Z., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.[8][9] Molecules.[10][1][2][8][11][12][5][6][7][13][14] Link

  • Hussain, M., et al. (2025).[3][15] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives.[16] Current Medicinal Chemistry.[14] Link

  • Platta, C. S., et al. (2023). The History of mARC: From N-Oxygenation to N-Reduction. Molecules.[10][1][2][8][11][12][5][6][7][13][14] Link

In-Depth Technical Guide: 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime , a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.

Executive Summary & Chemical Identity

4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (CAS: 1219454-76-8 ) is a specialized pyridine-based building block used primarily in the development of G-protein coupled receptor (GPCR) modulators. Its structural core—a pyridine ring substituted at the 4-position with a lipophilic 2-fluorophenyl group and at the 2-position with a polar amidoxime moiety—makes it an ideal precursor for constructing 1,2,4-oxadiazole scaffolds.

These scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for amides and esters with improved metabolic stability. This specific intermediate is highly relevant in the synthesis of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) and sphingosine-1-phosphate receptor 1 (S1P1) agonists .

Key Chemical Data
PropertySpecification
IUPAC Name 4-(2-Fluorophenyl)-N'-hydroxypyridine-2-carboximidamide
CAS Number 1219454-76-8
Molecular Formula C₁₂H₁₀FN₃O
Molecular Weight 231.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~11.0 (Oxime OH)
Key Functional Group Amidoxime (–C(NH₂)NOH)

Synthetic Pathway & Methodology

The synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime typically follows a convergent route involving a Suzuki-Miyaura cross-coupling followed by the conversion of a nitrile to an amidoxime.

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core by coupling a 4-halopyridine derivative with 2-fluorophenylboronic acid.

  • Reagents: 4-Chloropyridine-2-carbonitrile (CAS 18706-22-4), 2-Fluorophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Reflux (90–100°C) for 12–18 hours under inert atmosphere (N₂).

Mechanism: The palladium catalyst facilitates the oxidative addition of the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Step 2: Amidoxime Formation

Objective: Convert the nitrile group to the amidoxime functionality.

  • Precursor: 4-(2-Fluorophenyl)pyridine-2-carbonitrile (CAS 1219454-74-6).

  • Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N).

  • Solvent: Ethanol or Methanol.

  • Conditions: Reflux (70–80°C) for 4–6 hours.

Protocol:

  • Dissolve the nitrile intermediate in ethanol.

  • Add 2.0 equivalents of hydroxylamine hydrochloride and 2.2 equivalents of base.

  • Heat to reflux. Monitor reaction progress by TLC or LC-MS (disappearance of nitrile peak).

  • Cool to room temperature. The product often precipitates upon adding water or removing solvent.

  • Filter and wash with cold water/ethanol to obtain the crude amidoxime.

Visual Synthesis Workflow

SynthesisPathway Start1 4-Chloropyridine- 2-carbonitrile Inter Intermediate: 4-(2-Fluorophenyl)pyridine- 2-carbonitrile (CAS 1219454-74-6) Start1->Inter Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C Start2 2-Fluorophenyl- boronic acid Start2->Inter Product Target: 4-(2-Fluorophenyl)pyridine- 2-carboxamide oxime (CAS 1219454-76-8) Inter->Product Amidoxime Formation Ethanol, Reflux 4-6 hrs Reagent Hydroxylamine (NH2OH·HCl) Reagent->Product

Figure 1: Synthetic route from commercial starting materials to the target amidoxime.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its primary utility lies in its ability to react with carboxylic acid derivatives (acid chlorides, esters) to form 1,2,4-oxadiazoles .

Synthesis of 1,2,4-Oxadiazoles

The amidoxime group reacts with an activated carboxylic acid to form an O-acyl amidoxime intermediate, which then undergoes cyclodehydration to close the 1,2,4-oxadiazole ring.

  • Reaction Type: Tiemann Synthesis.

  • Utility: This reaction creates a rigid linker (the oxadiazole) that positions the pyridine and the new substituent in a specific spatial orientation, critical for receptor binding.

Target Receptors
mGluR5 Negative Allosteric Modulators (NAMs)

The 2-pyridyl-1,2,4-oxadiazole scaffold is a hallmark of many mGluR5 antagonists used in research for anxiety, depression, and Fragile X syndrome.

  • Mechanism: The 2-fluorophenyl group provides lipophilic contacts within the allosteric pocket, while the pyridine nitrogen and oxadiazole ring form hydrogen bonds or pi-stacking interactions.

  • Example Analogues: Compounds structurally related to MTEP and Dipraglurant often utilize similar biaryl-pyridine cores.

S1P1 Receptor Agonists

Sphingosine-1-phosphate receptor 1 (S1P1) agonists, such as Ozanimod , often feature 1,2,4-oxadiazole linkers connecting a lipophilic tail (like the fluorophenyl-pyridine) to a polar head group.

  • Role: The scaffold mimics the lipophilic chain of sphingosine while improving oral bioavailability.

Pharmacophore Map

Pharmacophore Core Pyridine Ring (Scaffold Core) Lipophilic 2-Fluorophenyl Group (Lipophilic Pocket Binder) Core->Lipophilic 4-position Polar Amidoxime / Oxadiazole (H-Bond Acceptor/Donor) Core->Polar 2-position Target Receptor Interaction (mGluR5 / S1P1) Lipophilic->Target Hydrophobic Interaction Polar->Target Polar Interaction

Figure 2: Pharmacophore mapping of the molecule's interaction domains.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data is expected:

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 10.0–10.2 ppm (s, 1H): N–OH (Hydroxyl proton, exchangeable).

  • δ 8.6–8.7 ppm (d, 1H): Pyridine H-6 (Alpha to nitrogen).

  • δ 8.1–8.2 ppm (s, 1H): Pyridine H-3.

  • δ 7.5–7.7 ppm (m, 2H): Phenyl aromatic protons.

  • δ 7.3–7.4 ppm (m, 2H): Phenyl aromatic protons.

  • δ 5.8–6.0 ppm (s, 2H): –NH₂ (Amine protons, broad singlet).

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Expected Mass: [M+H]⁺ = 232.24 Da.

  • Retention Time: Moderate polarity; elutes after polar impurities but before fully lipophilic byproducts.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amidoximes can decompose (dehydrate) to nitriles or amides upon prolonged exposure to heat or moisture.

References

  • Chemical Identity & CAS: "4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (CAS 1219454-76-8)."[1][2] GuideChem / ChemSrc Database. Accessed 2026.

  • Precursor Identification: "4-(2-Fluorophenyl)pyridine-2-carbonitrile (CAS 1219454-74-6)." Matrix Scientific / ChemSrc.

  • Synthetic Methodology (General): "Synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives." Journal of Organic Chemistry. (General reference for Tiemann synthesis).
  • Pharmacological Context (mGluR5): Gasparini, F., et al. "Allosteric modulators of group I metabotropic glutamate receptors." Current Opinion in Pharmacology, 2002. (Context for biaryl-pyridine scaffolds).
  • Patent Context: "Pyridine derivatives as mGluR5 antagonists." US Patent Application 2003/0045546 A1.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluorophenyl)pyridine-2-carboxamide oxime is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine carboxamide oxime moiety is a known structural motif in various biologically active molecules, exhibiting a range of activities including potential as enzyme inhibitors and as intermediates in the synthesis of more complex pharmaceutical agents.[1][2] The presence of the 2-fluorophenyl substituent introduces specific electronic and steric properties that can modulate the compound's pharmacological profile, making it a valuable target for synthesis and further investigation.

This document provides a comprehensive, two-part protocol for the synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime. Part 1 details the synthesis of the key intermediate, 4-(2-Fluorophenyl)pyridine-2-carbonitrile, via a Suzuki coupling reaction followed by a nucleophilic aromatic substitution. Part 2 describes the subsequent conversion of the nitrile to the target carboxamide oxime. The protocol is designed to be robust and reproducible, with explanations for key experimental choices to ensure both success and safety in the laboratory.

Part 1: Synthesis of 4-(2-Fluorophenyl)pyridine-2-carbonitrile

The synthesis of the nitrile intermediate is achieved in two main steps. The first is a Suzuki coupling to form the C-C bond between the pyridine and fluorophenyl rings. The second is the introduction of the nitrile group at the 2-position of the pyridine ring.

Step 1.1: Suzuki Coupling - Synthesis of 4-(2-Fluorophenyl)pyridine

The Suzuki coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. In this step, 4-chloropyridine hydrochloride is coupled with 2-fluorophenylboronic acid.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), 2-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium carbonate (4.14 g, 30.0 mmol).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water (80 mL). Bubble nitrogen gas through the mixture for 15 minutes to degas the solution. To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (408 mg, 0.50 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford 4-(2-fluorophenyl)pyridine as a white solid.

Causality of Experimental Choices:

  • Base: Potassium carbonate is used to activate the boronic acid and to neutralize the HCl from the 4-chloropyridine hydrochloride starting material.

  • Catalyst: Pd(dppf)Cl2 is a robust catalyst for Suzuki couplings, known for its efficiency and tolerance of various functional groups.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents, facilitating the reaction.

  • Inert Atmosphere: The reaction is carried out under nitrogen to prevent the oxidation of the palladium catalyst, which would render it inactive.

Step 1.2: Cyanation - Synthesis of 4-(2-Fluorophenyl)pyridine-2-carbonitrile

This step involves a nucleophilic aromatic substitution reaction to replace a suitable leaving group at the 2-position with a cyanide group. For this protocol, we will assume the use of a hypothetical 2-chloro-4-(2-fluorophenyl)pyridine as the starting material, which can be synthesized from the product of Step 1.1 through established methods.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-(2-fluorophenyl)pyridine (1.92 g, 10.0 mmol) in dimethyl sulfoxide (DMSO) (40 mL).

  • Reagent Addition: Add sodium cyanide (0.74 g, 15.0 mmol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 200 mL of ice-water. A precipitate should form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-(2-fluorophenyl)pyridine-2-carbonitrile as a solid. Further purification can be achieved by recrystallization from ethanol.

Causality of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the ionic nucleophile and does not solvate it as strongly as protic solvents, thus increasing its nucleophilicity.

  • Temperature: The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Part 2: Synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime

This final part details the conversion of the synthesized nitrile to the target carboxamide oxime through a reaction with hydroxylamine. This reaction proceeds via nucleophilic addition of hydroxylamine to the carbon of the nitrile group.[3][4]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(2-fluorophenyl)pyridine-2-carbonitrile (1.98 g, 10.0 mmol), hydroxylamine hydrochloride (1.04 g, 15.0 mmol), and ethanol (50 mL).

  • Base Addition: To the stirred suspension, add triethylamine (2.8 mL, 20.0 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours.[5] Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: To the residue, add 50 mL of water and stir for 30 minutes. Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL). Dry the product under vacuum to obtain 4-(2-fluorophenyl)pyridine-2-carboxamide oxime as a white to off-white solid.

Causality of Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrochloride of hydroxylamine, liberating the free hydroxylamine nucleophile. An excess is used to drive the reaction to completion.

  • Solvent: Ethanol is a good solvent for both the reactants and is relatively easy to remove after the reaction.

  • Reflux: Heating to reflux provides the necessary thermal energy to facilitate the reaction at a reasonable rate.

Quantitative Data Summary

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)ProductTheoretical Yield (g)
1.14-Chloropyridine HCl10.02-Fluorophenylboronic acid12.04-(2-Fluorophenyl)pyridine1.73
1.22-Chloro-4-(2-fluorophenyl)pyridine10.0Sodium Cyanide15.04-(2-Fluorophenyl)pyridine-2-carbonitrile1.98
24-(2-Fluorophenyl)pyridine-2-carbonitrile10.0Hydroxylamine HCl15.04-(2-Fluorophenyl)pyridine-2-carboxamide oxime2.31

Visualizations

Reaction Pathway

Synthesis_Pathway A 4-Chloropyridine HCl + 2-Fluorophenylboronic acid B 4-(2-Fluorophenyl)pyridine A->B Suzuki Coupling (Pd(dppf)Cl2, K2CO3) C 2-Chloro-4-(2-fluorophenyl)pyridine B->C Chlorination (assumed step) D 4-(2-Fluorophenyl)pyridine-2-carbonitrile C->D Cyanation (NaCN, DMSO) E 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime D->E Oximation (NH2OH·HCl, Et3N)

Caption: Overall synthetic route to the target compound.

Experimental Workflow

Experimental_Workflow cluster_part1 Part 1: Nitrile Synthesis cluster_part2 Part 2: Oxime Synthesis P1_Setup 1.1 Reaction Setup: Reactants & Solvent P1_Reaction 1.2 Suzuki Coupling: 80°C, 12h P1_Setup->P1_Reaction P1_Workup 1.3 Work-up: Extraction P1_Reaction->P1_Workup P1_Purify 1.4 Purification: Column Chromatography P1_Workup->P1_Purify P1_Cyanation 1.5 Cyanation: 120°C, 6h P1_Purify->P1_Cyanation P1_Final_Purify 1.6 Final Purification: Filtration & Recrystallization P1_Cyanation->P1_Final_Purify P2_Setup 2.1 Reaction Setup: Nitrile, NH2OH·HCl, EtOH P1_Final_Purify->P2_Setup Intermediate Product P2_Reaction 2.2 Oximation: Reflux, 4h P2_Setup->P2_Reaction P2_Workup 2.3 Work-up: Concentration P2_Reaction->P2_Workup P2_Purify 2.4 Purification: Precipitation & Filtration P2_Workup->P2_Purify

Caption: Step-by-step experimental workflow.

References

  • Bovenzi, B. A., Pearse, G. A., & Pearse, Jr., G. A. (n.d.). The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime, C7H9N5O2, and its nickel(II) and copper(II) co-ordination compounds. Journal of the Chemical Society, Dalton Transactions.
  • ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review).
  • ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine.
  • Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic.
  • Highly Convenient, One-Pot Synthesis of Nitriles from Aldehydes Using the NH2OH·HCl/NaI/MeCN System. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
  • Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. (n.d.).
  • ChemicalBook. (n.d.). 2-Pyridylamid oxime synthesis.
  • Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp and Cpt Provide Complementary Selectivity*. (n.d.). PMC.
  • Chem-Impex. (n.d.). Oxime de pyridine-2-carboxamide.

Sources

Application Note: Optimization of Solubilization and Stability for 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

4-(2-Fluorophenyl)pyridine-2-carboxamide oxime is a functionalized pyridine intermediate often utilized in the synthesis of heterocyclic bioactive molecules (e.g., 1,2,4-oxadiazoles) and as a ligand in coordination chemistry.[1] Its structure combines a lipophilic fluorophenyl group with a polar, reactive amidoxime moiety.

While dimethyl sulfoxide (DMSO) is the industry-standard solvent for this class of compounds, the amidoxime functional group (


) presents specific stability challenges—namely susceptibility to hydrolysis and thermal dehydration—that require precise handling protocols.
Physicochemical Properties (Estimated)
PropertyValue / DescriptionRelevance to Solubilization
Molecular Formula

--
Molecular Weight 231.23 g/mol Used for molarity calculations.[1]
LogP (Est.) 2.1 – 2.5Moderate lipophilicity; good organic solubility expected.[1]
H-Bond Donors 2 (Amidoxime

,

)
Potential for aggregation; DMSO disrupts these bonds effectively.[1]
pKa (Est.) ~3.5 (Pyridine N), ~11 (Oxime OH)Zwitterionic character is minimal in neutral DMSO.

Solubilization Protocol

Critical Considerations
  • Solubility Limit: Based on structural analogs (pyridine carboxamides), the thermodynamic solubility in anhydrous DMSO is estimated to be >50 mM . However, for biological assays, a 10 mM stock is the standard repository concentration to prevent precipitation upon aqueous dilution.

  • Hygroscopicity: DMSO is hygroscopic.[1][2] Absorbed water catalyzes the hydrolysis of the amidoxime to the corresponding amide (4-(2-fluorophenyl)pyridine-2-carboxamide).[1] Always use anhydrous DMSO (water content <0.1%).

Step-by-Step Preparation (10 mM Stock)

Target: 10 mL of 10 mM Stock Solution Reagents:

  • Compound: 23.12 mg

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, stored over molecular sieves)
    

Procedure:

  • Weighing: Accurately weigh 23.12 mg of the solid into a pre-cleaned, amber glass vial (to protect from light).

  • Initial Wetting: Add 500 µL of anhydrous DMSO directly onto the solid.[1]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: If the solution is clear, proceed. If turbid, sonicate in a water bath at ambient temperature (20-25°C) for 2 minutes. Do not heat above 40°C to avoid accelerating dehydration to the nitrile.[1]

  • Dilution to Volume: Add the remaining 9.5 mL of DMSO. Invert the vial 10 times to mix.

  • Visual Inspection: Hold the vial against a light source. The solution should be strictly homogenous with no particulate matter.[1]

Workflow Diagram[1]

SolubilizationWorkflow cluster_QC Quality Control Start Solid Compound (23.12 mg) AddSolvent Add 0.5 mL Anhydrous DMSO (Wetting Step) Start->AddSolvent Vortex Vortex (30 sec) AddSolvent->Vortex Check Visual Inspection Vortex->Check Sonicate Sonicate (2 min, <40°C) Check->Sonicate Turbid/Particulates Dilute Add remaining DMSO (Total Vol: 10 mL) Check->Dilute Clear Sonicate->Check FinalStock 10 mM Stock Solution (Clear, Homogenous) Dilute->FinalStock

Figure 1: Decision-tree workflow for preparing a homogenous 10 mM stock solution, including contingency for particulate matter.

Stability & Storage

The amidoxime group is chemically versatile but kinetically unstable under certain conditions.[1] In DMSO, the primary degradation pathways are Hydrolysis (driven by water) and Dehydration (driven by heat/acid).

Degradation Pathways[1]
  • Hydrolysis:

    
    
    
    • Risk:[1][3] High if DMSO absorbs atmospheric moisture.[1]

  • Dehydration:

    
    
    
    • Risk:[1] High at temperatures >60°C or in acidic media.[1]

  • Beckmann Rearrangement: Rare in neutral DMSO but possible under UV light exposure.[1]

Storage Protocol
ParameterRecommendationRationale
Temperature -20°C or -80°CArrhenius kinetics: reduces rate of hydrolysis/dehydration significantly.[1]
Container Amber Glass or PolypropyleneProtects from UV-induced photo-isomerization or rearrangement.[1]
Atmosphere Argon or Nitrogen headspacePrevents moisture absorption from air.[1]
Freeze/Thaw Aliquot into single-use vialsRepeated cycles introduce moisture and promote precipitation.[1]
Stability Mechanism Diagram[1]

StabilityPathways Compound Amidoxime (Active) Amide Amide (Hydrolysis Product) Compound->Amide Slow Nitrile Nitrile (Dehydration Product) Compound->Nitrile Fast Water H2O (Wet DMSO) Water->Amide Promotes Heat Heat (>60°C) Acid Catalysis Heat->Nitrile Promotes

Figure 2: Primary degradation pathways of amidoximes in solution. Maintaining anhydrous, cool conditions is critical to prevent conversion to Amide or Nitrile byproducts.

Biological Application Notes

Aqueous Dilution for Assays

When diluting the DMSO stock into aqueous buffer (e.g., PBS) for biological assays:

  • Precipitation Risk: The lipophilic 2-fluorophenyl group increases the risk of "crashing out" in aqueous media.[1]

  • Protocol:

    • Place the aqueous buffer in the tube first.[1]

    • Add the DMSO stock slowly while vortexing (intermediate dilution).

    • Max DMSO Limit: Ensure final DMSO concentration is <1% (v/v) to avoid solvent effects on enzymes or cells.[1]

    • Dynamic Light Scattering (DLS): If screening at >100 µM, use DLS to confirm the absence of colloidal aggregates, which can cause false positives (pan-assay interference).

Synthetic Utility

This compound is a "privileged structure" intermediate.[1]

  • Cyclization: Reacting with carboxylic acid derivatives (e.g., acyl chlorides) followed by heating allows for the formation of 3,5-disubstituted-1,2,4-oxadiazoles , a common scaffold in kinase inhibitors and GPCR ligands [1].[1]

  • Metal Binding: The amidoxime nitrogen and oxygen atoms can chelate transition metals (

    
    , 
    
    
    
    ). Avoid using buffers containing high concentrations of competing metal ions unless intended.[1]

References

  • Amidoximes as versatile building blocks for the synthesis of various heterocycles. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Studies on repository compound stability in DMSO under various conditions. Source: Journal of Biomolecular Screening (via NIH) URL:[Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions. Source: UCL Discovery URL:[1][Link]

  • Dimethyl sulfoxide (DMSO) Physical Properties. Source: Wikipedia (Verified Chemical Data) URL:[Link][2]

  • Pyridine-2-carboxamide oxime Structure and Computed Properties. Source: PubChem URL:[1][4][Link]

Sources

Metal chelation assay using 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Metal Chelation Profiling of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime

Abstract & Introduction

This guide details the experimental protocols for characterizing the metal-chelating properties of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime (hereafter referred to as FP-PAO ).

The pyridine-2-carboxamide oxime scaffold is a privileged structure in medicinal chemistry, historically significant for reactivating acetylcholinesterase inhibited by organophosphorus nerve agents. However, its utility has expanded into metallo-pharmaceuticals due to its potent bidentate chelation of transition metals (


, 

,

).

Why this specific derivative? The addition of the 2-fluorophenyl group at the 4-position is not merely cosmetic. It serves three critical functions:

  • Electronic Modulation: The electron-withdrawing fluorine atom subtly lowers the

    
     of the pyridine nitrogen, potentially stabilizing the complex at physiological pH (7.4) compared to the non-fluorinated parent.[1]
    
  • Lipophilicity (

    
    ):  The fluorophenyl moiety increases membrane permeability, making this ligand a candidate for intracellular metal sequestration or Blood-Brain Barrier (BBB) penetration in neurodegenerative research.
    
  • Metabolic Stability: Fluorination often blocks metabolic oxidation at susceptible phenyl positions.

Chemical Basis & Mechanism[2][3]

To interpret the assay results, one must understand the coordination mode. FP-PAO typically acts as a neutral or mono-anionic bidentate ligand.

  • Primary Donor: The Pyridine Nitrogen (

    
    ).
    
  • Secondary Donor: The Oxime Nitrogen (

    
    ) or Oxygen (
    
    
    
    ), depending on the protonation state.
  • Geometry: Upon deprotonation of the oxime hydroxyl group, the ligand forms a stable 5-membered chelate ring with the metal ion (

    
    ).
    
Chelation Pathway Diagram

ChelationMechanism cluster_0 Coordination Sphere Ligand Free Ligand (FP-PAO) (Protonated Oxime) Deprotonation pH Adjustment (-H+) Ligand->Deprotonation pKa ~8-9 Intermediate Active Species (Anionic Amidoxime) Deprotonation->Intermediate Complex Stable Chelate (1:2 M:L Complex) Intermediate->Complex Coordination Metal Metal Ion (Cu2+, Fe3+, etc.) Metal->Complex Binding

Figure 1: The stepwise activation and coordination mechanism of FP-PAO. The oxime group deprotonation is often the rate-limiting step for stable complex formation.

Materials & Reagents

Critical Reagent Quality:

  • Ligand Stock: FP-PAO (10 mM in DMSO). Note: The fluorophenyl group reduces water solubility; DMSO is mandatory for stock preparation.

  • Metal Stocks:

    
    , 
    
    
    
    ,
    
    
    (10 mM in deionized water). Use Chloride or Perchlorate salts to minimize counter-ion interference. Avoid Sulfates if possible (can precipitate with some buffers).
  • Buffer: 50 mM HEPES or MOPS, pH 7.4.

    • Warning:Do NOT use Phosphate (PBS) or TRIS buffers. Phosphate precipitates many metals; TRIS can act as a competing ligand, skewing binding constants.

Protocol 1: UV-Vis Spectrophotometric Titration

This is the "Gold Standard" for determining the Stability Constant (


). The formation of the metal-ligand complex will induce a bathochromic shift (red shift) or a hyperchromic effect (increased intensity) in the UV-Vis spectrum.

Step-by-Step Procedure:

  • Baseline Correction:

    • Fill two quartz cuvettes with 2 mL of HEPES buffer (pH 7.4).

    • Place in the reference and sample holders of the UV-Vis spectrophotometer.

    • Auto-zero the instrument (200 nm – 800 nm).

  • Ligand Scan:

    • Add FP-PAO to the sample cuvette to a final concentration of 50 µM .

    • Record the spectrum.[2][3][4] Note the

      
       (likely 260–300 nm due to the pyridine-phenyl conjugation).
      
  • Metal Titration:

    • Titrate the metal stock (

      
      ) into the sample cuvette in small aliquots (e.g., 0.1 equivalents relative to ligand).
      
    • Mix by pipetting up and down (avoid bubbles).

    • Wait 2 minutes for equilibrium.

    • Record the spectrum after each addition.

    • Stop point: Continue until no further spectral changes are observed (saturation), usually at 2.0–3.0 equivalents of metal.

  • Isosbestic Point Verification:

    • Overlay the spectra. A clean isosbestic point (a specific wavelength where absorbance remains constant despite changing concentration) confirms a direct transition between two species (Free Ligand

      
       Complex) without side reactions.
      

Data Output Table (Example):

AliquotMetal Conc.[5][3][4][6][7][8][9] (µM)Eq. (M:L)Absorbance (

)
Shift (

)
000.00.450-
150.10.480+2 nm
...............
10501.00.850+15 nm

Protocol 2: Job’s Method (Continuous Variation)

This protocol determines the Stoichiometry (n) of the complex (e.g., does 1 Metal bind 1 Ligand or 2 Ligands?).[10][11]

Concept: Keep the total molar concentration ([Metal] + [Ligand]) constant, but vary the mole fraction (


) of the ligand from 0 to 1.

Procedure:

  • Prepare a series of 11 vials.

  • Total concentration (

    
    ) = 100 µM.
    
  • Mix according to the table below:

Vial #Mole Fraction Ligand (

)
Vol. Ligand (1 mM)Vol. Metal (1 mM)Vol. Buffer
10.00 µL1000 µL9.0 mL
20.1100 µL900 µL9.0 mL
...............[8]
60.5500 µL500 µL9.0 mL
...............
111.01000 µL0 µL9.0 mL
  • Measure Absorbance at the

    
     of the complex  (determined in Protocol 1).
    
  • Plot: Absorbance (Y-axis) vs. Mole Fraction

    
     (X-axis).
    
  • Analysis: The peak of the curve indicates stoichiometry.[11]

    • Peak at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       1:1 Complex.
      
    • Peak at

      
       1:2 (Metal:Ligand) Complex (Common for amidoximes).
      

Data Analysis & Calculation

To calculate the binding constant (


 or 

), fit the titration data to the Benesi-Hildebrand equation or use non-linear regression software (e.g., Hyperquad or GraphPad Prism).

Equation for 1:1 Binding:



Where:

  • 
     = Change in absorbance.
    
  • 
     = Molar absorptivity.
    
  • 
     = Association constant (
    
    
    
    ).

Workflow Diagram:

AnalysisWorkflow Data Raw UV-Vis Data Isosbestic Check Isosbestic Points (Validates 2-state model) Data->Isosbestic JobPlot Job's Plot Analysis (Determine Stoichiometry 'n') Isosbestic->JobPlot If valid Fitting Non-Linear Regression (Calculate Kd / Beta) JobPlot->Fitting Input 'n' Final Stability Constant (log K) Reported Value Fitting->Final

Figure 2: Analytical workflow for processing spectrophotometric data.

Troubleshooting & Expert Tips

  • Precipitation: If the solution turns cloudy during titration, the complex is likely insoluble.

    • Fix: Increase DMSO concentration to 10-20% or lower the total concentration to 10 µM.

  • pH Drift: Amidoxime binding is proton-dependent.

    • Fix: Ensure buffer capacity is sufficient (50 mM HEPES is usually adequate). Measure pH before and after the assay.

  • Oxidation:

    
     can oxidize to 
    
    
    
    over time.
    • Fix: Prepare iron solutions fresh and keep under nitrogen if studying

      
      .
      

References

  • General Mechanism of Pyridine Amidoximes: Constantinos, G., et al. "Pyridine Oximes: Synthesis, Reactions, and Biological Activity." ResearchGate Review, 2025. Link Context: Establishes the bidentate N,O coordination mode and biological relevance.

  • Job's Method Protocol: "Spectrophotometric Determination of a Complex Ion's Stoichiometry: Job's Method." Chemistry LibreTexts / ASDLib. Link Context: The authoritative mathematical basis for the continuous variation protocol.

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 2007.
  • Metal Stability Constants: Martell, A. E., & Smith, R. M.[12] "Critical Stability Constants." NIST Standard Reference Database. Context: Reference standard for validating experimental

    
     and 
    
    
    
    binding values.

Sources

Application Note: Advanced Crystallization Protocols for 4-Arylpyridine-2-Carboxamide Oximes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-Arylpyridine-2-carboxamide oximes (amidoximes) represent a critical class of heterocyclic compounds in drug discovery, particularly as antifungal agents, reactivation antidotes for organophosphate poisoning, and metal-chelating ligands.

The crystallization of these compounds is governed by two dominant physicochemical factors:

  • Amphiphilicity: The molecule contains a hydrophobic 4-aryl tail and a polar, H-bond-donating/accepting amidoxime headgroup (

    
    ).
    
  • E/Z Isomerism: Amidoximes exist in dynamic equilibrium between Z (syn) and E (anti) isomers. In pyridine-2-amidoximes, the Z-isomer is generally the thermodynamic product due to an intramolecular hydrogen bond between the oxime hydroxyl and the pyridine nitrogen.

Critical Insight: Successful crystallization requires a solvent system that solubilizes the hydrophobic aryl moiety while stabilizing the polar headgroup to prevent "oiling out" (liquid-liquid phase separation).

Physicochemical Profiling & Solvent Selection

Before attempting bulk crystallization, a solubility screen is mandatory. The 4-aryl substituent significantly reduces water solubility compared to the parent pyridine-2-amidoxime.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Protic Polar Ethanol (EtOH)HighModerateExcellent Primary choice for cooling crystallization.
Protic Polar Methanol (MeOH)Very HighHighGoodBest for slow evaporation; often too soluble for cooling recovery.
Aprotic Polar Acetonitrile (MeCN)HighLowExcellent Promotes sharp crystal edges; good for removing polar impurities.
Aprotic Polar DMSO/DMFVery HighVery HighPoorAvoid as primary solvent; use only as a solubilizer in <5% volume.
Non-Polar TolueneModerateInsolubleAnti-solventUseful for highly lipophilic 4-aryl derivatives.
Aqueous WaterLowInsolubleAnti-solventInduces oiling out if added too quickly.

Experimental Protocols

Protocol A: High-Yield Purification (Cooling Crystallization)

Target: Bulk purification (>98% purity) for biological assays.

Mechanism: This method leverages the steep solubility curve in ethanol or acetonitrile. The slow cooling rate allows the thermodynamic Z-isomer to pack efficiently, rejecting impurities and the less stable E-isomer into the mother liquor.

Reagents:

  • Crude 4-arylpyridine-2-carboxamide oxime

  • Solvent: Absolute Ethanol (Grade: ACS Reagent) or Acetonitrile.

Step-by-Step Procedure:

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add solvent in 2 mL aliquots while heating to reflux (approx. 78°C for EtOH) with magnetic stirring.

    • Checkpoint: Stop adding solvent immediately when the solution becomes clear. If a small amount of insoluble dark material remains, perform a hot filtration.

  • Nucleation Control: Remove from heat. Allow the flask to cool to room temperature on a wood or cork surface (insulator) to prevent thermal shock.

    • Note: Do not place directly on a cold benchtop; rapid cooling precipitates amorphous solids.

  • Crystallization: Once at room temperature (20-25°C), observe for turbidity. If no crystals form, scratch the inner glass wall with a glass rod to induce nucleation.

  • Yield Maximization: Place the flask in a refrigerator (4°C) for 12 hours.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[1] Wash the cake with 2 x 5 mL of ice-cold solvent.

  • Drying: Dry under vacuum (40°C, 10 mbar) for 4 hours to remove solvates.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Target: X-Ray Diffraction (XRD) quality crystals.

Mechanism: Slow diffusion of a non-solvent (precipitant) into a solution of the compound reduces solubility gradually, minimizing defects and allowing distinct crystal faces to form.

Reagents:

  • Compound (50 mg)

  • Solvent (Inner Vial): Methanol or THF

  • Anti-solvent (Outer Vial): Diethyl Ether or Pentane

Step-by-Step Procedure:

  • Dissolve 50 mg of the oxime in the minimum amount of Methanol (approx. 1-2 mL) in a small 4 mL vial (inner vial). Ensure the solution is particle-free.

  • Place the open small vial inside a larger 20 mL scintillation vial (outer vial).

  • Carefully pipette the Anti-solvent (Diethyl Ether) into the outer vial. The level of the anti-solvent should reach halfway up the side of the inner vial but must not spill into it.

  • Cap the outer vial tightly. Parafilm the seal to prevent evaporation.

  • Store in a vibration-free, dark environment at constant temperature (20°C).

  • Harvest crystals after 3-7 days.

Workflow Visualization

The following decision tree outlines the logical flow for selecting the appropriate crystallization method based on initial solubility observations.

CrystallizationWorkflow Start Crude 4-Arylpyridine Amidoxime SolubilityTest Solubility Test (Ethanol, Reflux) Start->SolubilityTest SolubleHot Soluble at Reflux? SolubilityTest->SolubleHot MethodA Protocol A: Slow Cooling (Ethanol/MeCN) SolubleHot->MethodA Yes (Ideal) MethodB Protocol B: Vapor Diffusion (MeOH / Ether) SolubleHot->MethodB Too Soluble MethodC Protocol C: Anti-Solvent Addition (DMSO / Water) SolubleHot->MethodC Insoluble (Need DMSO) CheckPurity Check Purity (HPLC / XRD) MethodA->CheckPurity MethodB->CheckPurity MethodC->CheckPurity Success High Purity Crystals CheckPurity->Success >98% OilingOut Problem: Oiling Out CheckPurity->OilingOut Amorphous/Oil Remedy Remedy: Re-heat, add Seed Crystal, Slower Cooling OilingOut->Remedy Remedy->MethodA Retry

Caption: Decision tree for selecting crystallization methodologies based on solubility profiles.

Troubleshooting & Critical Control Points

The "Oiling Out" Phenomenon

Cause: 4-aryl derivatives are hydrophobic. If water is added too quickly as an anti-solvent, or if the solution is cooled too rapidly, the compound separates as a supercooled liquid (oil) rather than a crystal. Solution:

  • Seeding: Add a tiny crystal of pure product at the cloud point.

  • Co-solvent Tuning: If using Ethanol/Water, increase the Ethanol ratio.

  • Temperature: Keep the oiling mixture at the "oiling temperature" and stir vigorously; the oil droplets may crystallize over time (Ostwald ripening).

Isomer Purity (E vs Z)

The Z-isomer is stabilized by an intramolecular hydrogen bond (


).
  • Observation: If XRD shows a mixture or the melting point is depressed, you may have trapped the E-isomer.

  • Correction: Refluxing the solution in ethanol with a catalytic amount of acid (e.g., 1% HCl) can accelerate the conversion to the thermodynamic Z-form before cooling [1].

References

  • RSC Publishing. "Rapid uncatalysed and acid catalysed Z/E-isomerisation of amidoximes."[2] Journal of the Chemical Society, Chemical Communications.[2]

  • National Institutes of Health (PMC). "Pyridine-4-carboxamidoxime N-oxide: Synthesis and crystallization." PubMed Central.

  • MDPI. "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives." Materials.

  • BenchChem. "Recrystallization of Pyridine Derivatives: Protocols and Solubility Data." Application Notes.

  • ResearchGate. "The synthesis and crystal structures of pyridine-2,6-dicarboxamide oxime." Dalton Transactions.

Sources

Formulation Strategies for Fluorinated Pyridine Oximes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated pyridine oximes represent a promising class of compounds in modern drug development, demonstrating potential in various therapeutic areas, including as reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents. The incorporation of fluorine atoms into the pyridine ring can significantly enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] However, these modifications often introduce formulation challenges, primarily due to their tendency toward reduced water solubility.[4][5] This guide provides a detailed exploration of formulation strategies tailored to overcome the unique challenges presented by fluorinated pyridine oximes, ensuring the development of stable, effective, and bioavailable drug products.

I. Physicochemical Characterization: The Foundation of Formulation

A thorough understanding of the physicochemical properties of a fluorinated pyridine oxime is the critical first step in designing a successful formulation. This pre-formulation assessment informs the selection of appropriate excipients and manufacturing processes.

Key Physicochemical Parameters:
  • Solubility: The aqueous solubility of fluorinated pyridine oximes is often limited. It is crucial to determine the solubility profile in various media, including purified water, buffers across a physiological pH range (1.2 to 7.4), and relevant biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid). This data helps in classifying the compound according to the Biopharmaceutics Classification System (BCS) and guides the selection of solubility enhancement techniques.[6]

  • pKa: The acid dissociation constant (pKa) of the oxime group is a critical determinant of its nucleophilic activity, which is often central to its mechanism of action. The pKa also influences the compound's solubility at different pH values. For effective reactivation of inhibited enzymes, an oxime pKa around 8 is often considered optimal under physiological conditions.

  • Log P: The partition coefficient (Log P) provides a measure of the compound's lipophilicity. Fluorination can modulate lipophilicity, impacting membrane permeability and interactions with biological targets.[2] This parameter is vital for selecting appropriate formulation strategies, particularly for lipid-based systems.

  • Solid-State Properties: Characterization of the solid form, including crystallinity, polymorphism, and hygroscopicity, is essential. Amorphous forms generally exhibit higher solubility but may be less stable than their crystalline counterparts.[7] Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are indispensable for this analysis.[8]

  • Chemical Stability: Fluorinated pyridine oximes may be susceptible to degradation via hydrolysis or oxidation. Forced degradation studies under various stress conditions (acid, base, oxidation, light, heat) are necessary to identify potential degradation pathways and to develop stability-indicating analytical methods.[8]

Analytical Techniques for Characterization:

A suite of analytical methods is required for comprehensive characterization. High-performance liquid chromatography (HPLC) is the cornerstone for purity determination and quantitative analysis.[9] Other essential techniques include:

  • UV-Vis Spectroscopy: For preliminary solubility assessments and concentration measurements.

  • Mass Spectrometry (MS): For structural confirmation and identification of degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and characterization of potential isomers.[8]

II. Formulation Strategies for Solubility Enhancement

Given the prevalence of poor aqueous solubility among fluorinated pyridine oximes, several advanced formulation strategies can be employed to enhance their dissolution and bioavailability.[11]

A. Solid Dispersions

Solid dispersions involve dispersing the drug in an inert, hydrophilic carrier at a solid state, effectively reducing particle size to a molecular level and improving wettability.[12][13] This technique has been widely and successfully applied to improve the solubility and dissolution rates of poorly soluble drugs.[12][14]

  • Mechanism of Action: By dispersing the drug within a hydrophilic matrix, the high surface area of the drug is exposed upon dissolution of the carrier, leading to a faster dissolution rate.[12][13]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are frequently used carriers.[12]

  • Preparation Methods:

    • Melting/Fusion Method: The drug and carrier are heated to a molten state, mixed, and then rapidly solidified.[12][15]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then removed by evaporation.[14][16]

    • Hot-Melt Extrusion (HME): This method involves the simultaneous melting and mixing of the drug and carrier using an extruder, offering a solvent-free and continuous manufacturing process.[15]

  • Dissolution: Dissolve the fluorinated pyridine oxime and a selected hydrophilic polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol or ethanol).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the solid dispersion using DSC and XRPD to confirm the amorphous state of the drug. Evaluate the dissolution rate in a relevant medium and compare it to the pure drug.

B. Lipid-Based Formulations

For lipophilic fluorinated pyridine oximes, lipid-based formulations offer an effective means of enhancing oral absorption.[6] These systems can improve drug solubilization in the gastrointestinal tract and mitigate potential food effects.[6]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media.[7][17]

  • Nanoemulsions: These are kinetically stable liquid-in-liquid dispersions with droplet sizes typically in the range of 20-200 nm.[18] The small droplet size provides a large surface area for drug absorption and can improve bioavailability.[19][20] Nanoemulsions can be prepared using high-energy methods like ultrasonication and high-pressure homogenization, or low-energy methods such as phase inversion.[20]

  • Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[17] For pyridine-containing compounds, specialized lipids can be synthesized to enhance drug loading and stability.[21][22]

  • Oil Phase Preparation: Dissolve the fluorinated pyridine oxime in a suitable oil (e.g., medium-chain triglycerides).

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in purified water.

  • Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at a moderate speed.

  • Nanoemulsification: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator until a translucent nanoemulsion is formed.

  • Characterization: Determine the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Assess the encapsulation efficiency and in vitro drug release profile.

C. Nanotechnology-Based Approaches

Nanotechnology offers powerful tools for formulating poorly soluble drugs, including fluorinated pyridine oximes.

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[7] The reduction in particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity.[7]

  • Polymeric Nanoparticles: Biodegradable polymers such as polylactic-co-glycolic acid (PLGA) can be used to encapsulate the drug, providing controlled release and potential for targeted delivery.

III. Stabilization Strategies

The stability of fluorinated pyridine oximes in formulation is paramount to ensure safety and efficacy throughout the product's shelf life.

  • pH Control: Maintaining the pH of liquid formulations within a range where the compound exhibits maximum stability is crucial. Buffering agents can be used to achieve this.[23]

  • Antioxidants: If the compound is susceptible to oxidation, the inclusion of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can be beneficial.[23][]

  • Chelating Agents: Trace metal ions can catalyze degradation reactions. The addition of chelating agents like edetate disodium (EDTA) can sequester these ions and improve stability.[23]

  • Protection from Light: For photosensitive compounds, packaging in light-resistant containers is essential.

IV. Visualization of Formulation Workflows

Decision Tree for Formulation Strategy Selection

Formulation_Decision_Tree A Start: Physicochemical Characterization B Solubility Assessment (Aqueous & Biorelevant Media) A->B C Poorly Soluble? B->C D Sufficiently Soluble (Conventional Formulation) C->D No E Log P Assessment C->E Yes F High Log P (>3)? E->F G Lipid-Based Formulations (SEDDS, Nanoemulsions) F->G Yes H Solid-State Characterization (Amorphous Potential?) F->H No I Yes H->I J Solid Dispersions (HME, Spray Drying) I->J Yes K Nanotechnology (Nanosuspensions) I->K No Nanoemulsion_Workflow cluster_formulation Formulation cluster_characterization Characterization A Prepare Oil Phase (Drug in Oil) C Create Coarse Emulsion A->C B Prepare Aqueous Phase (Surfactant in Water) B->C D Ultrasonication C->D E Nanoemulsion D->E F Droplet Size & PDI (DLS) E->F G Zeta Potential (DLS) E->G H Encapsulation Efficiency (HPLC) E->H I In Vitro Release (Dialysis Method) E->I

Caption: A schematic of the experimental workflow for the formulation and characterization of a nanoemulsion.

V. Conclusion

The successful formulation of fluorinated pyridine oximes requires a systematic and science-driven approach. By conducting thorough physicochemical characterization and employing advanced formulation strategies such as solid dispersions, lipid-based systems, and nanotechnology, the challenges of poor solubility and stability can be effectively addressed. The protocols and decision-making frameworks provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing these promising therapeutic agents from the laboratory to the clinic.

References

  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Preparation Of Nanoemulsion to Enhance Delivery of Hydrophobic Drugs. (2025).
  • Nikghad, P., & Singh, G. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 2(5).
  • MIT News. (2021). Thermogelling nanoemulsion enhances drug loading of hydrophobic APIs.
  • Dokania, S., & Joshi, A. K. (2015). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Journal of Pharmaceutical Sciences and Research, 7(10), 821-826.
  • Singh, J., et al. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. Journal of Pharmacy Research, 7(2), 147-153.
  • Universal Journal of Pharmaceutical Research. SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS.
  • Journal of Advanced Pharmacy Education & Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Biomaterials Science. (2020).
  • Doyle Research Group. (2018).
  • JACS Au. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Timperley, C. M., et al. (2011). Synthesis of some fluorine-containing pyridinealdoximes of potential use for the treatment of organophosphorus nerve-agent poisoning. Journal of Fluorine Chemistry, 132(10), 747-756.
  • AGC Chemicals Americas. (2024). Fluorochemical-Based Active Pharmaceutical Ingredients(APIs).
  • PubMed. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs.
  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry.
  • Williams, H. D., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Asian Journal of Applied Science and Technology. (2024).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • In "Metal Ions in Biology and Medicine". (2000). QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. John Libbey Eurotext.
  • Academia.edu.
  • Ferreira, M., et al. (2022). Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. Pharmaceutics, 14(3), 633.
  • Ovid. (2009).
  • BenchChem. (2025). Application Notes & Protocols: HPLC Analytical Method for Milbemycin A3 Oxime.
  • Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Organic Letters. (2017).
  • ResearchGate. (2026).
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF) Oximes of fluoroalkyl-containing 1,3-diketones: specific features of synthesis, analysis, and thermal stability.
  • ResearchGate. (2025). Characterization of O -trimethylsilyl oximes of disaccharides by gas chromatography-mass spectrometry | Request PDF.
  • Semantic Scholar. (2021).
  • Pharmlabs. Excipients.
  • PubMed. (2006). Lipophilic pyrylium salts in the synthesis of efficient pyridinium-based cationic lipids, gemini surfactants, and lipophilic oligomers for gene delivery.
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • ACS Publications. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Google Patents. (1996). EP0692249A1 - Compounds bearing one or more oxime functions, stabilized in aqueous solution, process to prepare them, and their use as drugs.
  • ResearchGate. (2025). Pyridine Oximes: Synthesis, Reactions, and Biological Activity.
  • Green Chemistry. (2019). C–H fluorination promoted by pyridine N-oxyl radicals. RSC Publishing.
  • PubMed Central (PMC). (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • Vedantu.
  • Google Patents. (2007).
  • BOC Sciences. Pharmaceutical Excipients Antioxidants.
  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
  • International Journal of Pharmaceutical Sciences and Research. (2021).
  • ACE. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

Sources

Application Note & Protocol: Microwave-Assisted Synthesis of Pyridine-2-Carboxamide Oximes

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary: Accelerating Discovery with Microwave Synthesis

The pyridine-2-carboxamide oxime scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in drug candidates for a range of therapeutic areas, including oncology and inflammatory diseases.[1][2][3] Notably, this moiety is crucial in the design of reactivators for cholinesterase enzymes that have been inhibited by organophosphorus nerve agents.[4][5][6][7] Traditional synthesis of these compounds often involves lengthy reaction times and can lead to the formation of undesirable byproducts. This guide details a robust and highly efficient protocol for the synthesis of pyridine-2-carboxamide oximes utilizing microwave-assisted organic synthesis (MAOS). MAOS leverages the direct interaction of microwave irradiation with polar molecules in the reaction mixture, resulting in rapid, uniform heating that dramatically reduces reaction times, often from hours to mere minutes, while simultaneously improving yields and product purity.[8][9][10][11] This protocol offers a significant advancement over conventional heating methods, providing a greener, more efficient, and highly reproducible pathway to these valuable compounds.

The Scientific Rationale: Why Microwave-Assisted Synthesis Excels

The superiority of microwave irradiation over conventional heating for the synthesis of pyridine-2-carboxamide oximes stems from its unique heating mechanism.[10]

  • Mechanism of Microwave Heating: Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave energy is directly transferred to polar molecules (like the solvent and reactants) through dielectric heating. This process involves two primary mechanisms: dipolar polarization and ionic conduction. The rapid, in-situ generation of heat within the reaction mixture eliminates thermal gradients and leads to a more uniform temperature profile.

  • Causality of Enhanced Reaction Rates: The reaction between a pyridine-2-carbonitrile and hydroxylamine hydrochloride to form the corresponding carboxamide oxime is significantly accelerated under microwave irradiation. This is due to the polar nature of the reactants and the transition state, which efficiently absorb microwave energy. The result is a substantial increase in the rate of reaction, often by several orders of magnitude, allowing for the completion of the synthesis in minutes instead of hours.[12][13][14][15][16]

  • Improved Yields and Purity: The rapid heating and short reaction times afforded by MAOS minimize the opportunity for the formation of decomposition products and other side reactions that can occur during prolonged heating. This often leads to cleaner reaction profiles and higher isolated yields of the desired pyridine-2-carboxamide oxime.

  • Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[9][10] The efficiency of the method also leads to less chemical waste.

Visualizing the Process

General Reaction Scheme

The core transformation involves the reaction of a substituted 2-cyanopyridine with hydroxylamine hydrochloride in the presence of a base.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2-Cyanopyridine 2-Cyanopyridine Product Pyridine-2-carboxamide Oxime 2-Cyanopyridine->Product Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Product Base Base (e.g., NaHCO3, Triethylamine) Solvent Solvent (e.g., Ethanol, Water) Microwave Microwave Irradiation (e.g., 100-140 °C, 5-20 min)

Caption: General reaction for the synthesis of pyridine-2-carboxamide oxime.

Experimental Workflow

The following diagram outlines the key steps in the microwave-assisted synthesis protocol.

G A 1. Reagent Preparation B 2. Microwave Reaction Setup A->B C 3. Microwave Irradiation B->C D 4. Reaction Workup C->D E 5. Purification D->E F 6. Characterization E->F

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of pyridine-2-carboxamide oxime from 2-cyanopyridine.

Materials and Equipment
Reagents & Solvents Equipment
2-CyanopyridineDedicated Microwave Synthesizer
Hydroxylamine Hydrochloride10 mL Microwave Reaction Vial
Sodium Bicarbonate (or Triethylamine)Magnetic Stir Bar
Ethanol (or Water)Analytical Balance
Ethyl AcetateRotary Evaporator
HexaneThin-Layer Chromatography (TLC) Plates
Deionized WaterColumn Chromatography Setup
Anhydrous Sodium SulfateNMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
Step-by-Step Procedure
  • Reagent Preparation:

    • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-cyanopyridine (1.0 mmol, 1.0 eq).

    • Add hydroxylamine hydrochloride (1.5 mmol, 1.5 eq).

    • Add sodium bicarbonate (2.0 mmol, 2.0 eq) as the base. Rationale: The base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

    • Add 5 mL of ethanol as the solvent. Rationale: Ethanol is a polar solvent that absorbs microwave energy efficiently, facilitating rapid and uniform heating.

  • Microwave Reaction Setup:

    • Seal the microwave vial securely with a cap.

    • Place the vial into the cavity of the microwave synthesizer.

  • Microwave Irradiation:

    • Set the reaction temperature to 120 °C.

    • Set the reaction time to 15 minutes with magnetic stirring. Rationale: These parameters are a good starting point and can be optimized. The short reaction time is a key advantage of this method.

  • Reaction Workup:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of deionized water and 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Rationale: The polarity of the eluent should be adjusted based on the TLC analysis of the crude product to ensure good separation.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Data Presentation: Comparative Analysis

The following table summarizes typical results obtained from microwave-assisted synthesis compared to conventional heating methods.

Parameter Microwave-Assisted Synthesis Conventional Heating
Reaction Time 10 - 30 minutes8 - 24 hours
Temperature 100 - 140 °C80 °C (Reflux)
Typical Yield 85 - 95%60 - 75%
Solvent Ethanol, WaterEthanol, DMF
Energy Consumption LowHigh
Byproduct Formation MinimalOften significant

Trustworthiness and Self-Validation

The reproducibility of this protocol is one of its key strengths. To ensure self-validation, the following checks should be integrated into the workflow:

  • Reaction Monitoring: The progress of the reaction can be easily monitored by TLC. A small aliquot of the reaction mixture can be taken (after cooling) and spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.

  • Consistent Yields: Repeated experiments under the same conditions should yield consistent results (typically within a ±5% range). Deviations may indicate issues with reagent purity or equipment calibration.

  • Spectroscopic Consistency: The spectroscopic data (NMR, MS) of the synthesized product should be identical across different batches and match reported literature values.

Conclusion and Future Outlook

The microwave-assisted synthesis of pyridine-2-carboxamide oximes offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods.[9][17][18] This protocol provides researchers in drug discovery and development with a reliable and scalable method to access these important compounds. The principles outlined here can be extended to a wide range of substituted pyridine-2-carbonitriles, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Future work may focus on adapting this protocol for continuous flow microwave reactors, further enhancing its scalability for industrial applications.

References

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. J Enzyme Inhib Med Chem. 2021 Dec;36(1):437-449. [Link]

  • Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. J Enzyme Inhib Med Chem. 2022 Dec;37(1):760-767. [Link]

  • Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. Taylor & Francis Online. [Link]

  • Cholinesterase reactivators – Knowledge and References. Taylor & Francis. [Link]

  • Development of a Microwave-assisted Chemoselective Synthesis of Oxime-linked Sugar Linkers and Trivalent Glycoclusters. OUCI. [Link]

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. [Link]

  • Microwave-Assisted Synthesis of Chiral Oxime Ethers | Request PDF. ResearchGate. [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. University of Hradec Kralove. [Link]

  • An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. MDPI. [Link]

  • Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides | Request PDF. ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. MDPI. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Synthesis Workshop. [Link]

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • View of Microwave-Assisted Synthesis, Spectral, Thermal and Antimicrobial Studies of VO(IV) and Co(II) Metal Complexes Derived From 2-pyridine Carboxaldehyde. Journal of Research in Pharmaceutical and Cosmetic sciences. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. [Link]

  • Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ResearchGate. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causal factors that govern reaction outcomes. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize it effectively.

I. Synthetic Strategy Overview

The most reliable and common route to 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime is a two-stage process. It begins with the construction of the core bi-aryl structure via a palladium-catalyzed cross-coupling reaction, followed by the conversion of a nitrile group into the desired carboxamide oxime.

Synthetic_Workflow cluster_0 Stage 1: Core Structure Synthesis cluster_1 Stage 2: Oxime Formation SM1 2-Chloro-4-iodopyridine (or similar precursors) Reaction1 Suzuki-Miyaura Coupling SM1->Reaction1 SM2 2-Fluorophenylboronic Acid SM2->Reaction1 Intermediate 4-(2-Fluorophenyl)pyridine- 2-carbonitrile Reaction1->Intermediate Pd Catalyst, Base, Solvent Reaction2 Oximation Intermediate->Reaction2 Reagent Hydroxylamine Hydrochloride (NH2OH·HCl) Reagent->Reaction2 FinalProduct 4-(2-Fluorophenyl)pyridine- 2-carboxamide Oxime Reaction2->FinalProduct Base, Solvent (e.g., Ethanol)

Caption: High-level workflow for the two-stage synthesis.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Part A: Synthesis of 4-(2-Fluorophenyl)pyridine-2-carbonitrile Intermediate

The cornerstone of this synthesis is an efficient Suzuki-Miyaura coupling. Success here is critical for the overall yield. 4-Arylpyridines are key substructures in many active pharmaceutical ingredients, and this coupling reaction is a typical method for their synthesis.[1]

Q1: My Suzuki-Miyaura coupling reaction is showing low conversion and poor yield. What are the most critical parameters to investigate?

A1: Low yield in a Suzuki coupling is a classic problem that almost always traces back to one of four areas: catalyst/ligand activity, base effectiveness, solvent choice, or reagent quality.

  • Catalyst and Ligand System: The palladium catalyst and its coordinating phosphine ligand are paramount. For coupling with heteroaryl chlorides, standard Pd(PPh₃)₄ may be insufficient. More electron-rich and sterically bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting the difficult oxidative addition step with the electron-deficient pyridine ring.

  • Base Selection and Solubility: The base is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic boronate species.[2] The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are common, but their poor solubility in organic solvents can be rate-limiting. Using a phase-transfer catalyst (e.g., TBAB) or a more soluble organic base (e.g., Cs₂CO₃) can dramatically improve reaction rates. Ensure the base is finely powdered and anhydrous.

  • Solvent and Oxygen Exclusion: The reaction is highly sensitive to oxygen, which can oxidize the phosphine ligands and deactivate the Pd(0) catalyst. Solvents must be rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles). A common and effective solvent system is a mixture like 1,4-dioxane/water or DME/water. Water is often necessary to solubilize the base and facilitate the formation of the active boronate species.

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. Use fresh, high-quality boronic acid or verify its purity before use.

Q2: I am observing significant byproducts, particularly one that appears to be a phenylated impurity from my phosphine ligand. How can I prevent this?

A2: This is a known and challenging issue, especially in pharmaceutical synthesis where impurity control is vital.[1][3] The byproduct arises from the aryl group on the phosphorus atom of the ligand being transferred instead of the desired aryl group from the boronic acid.[1]

  • Ligand Choice: This side reaction is more common with certain triarylphosphine ligands. Switching to a ligand with non-transferable groups, such as tri(tert-butyl)phosphine or a dialkylbiaryl phosphine ligand (e.g., Buchwald ligands), can suppress this impurity.

  • Reaction Conditions: Lowering the reaction temperature or reducing the reaction time, once the product formation has plateaued (monitored by TLC or LC-MS), can minimize the formation of this and other degradation byproducts.

Table 1: Troubleshooting Summary for Suzuki-Miyaura Coupling

Issue Probable Cause(s) Recommended Solution(s)
Low Yield / No Reaction Inactive catalyst; Insufficiently basic conditions; Oxygen contamination; Poor reagent quality.Use a more active catalyst/ligand system (e.g., Pd(dppf)Cl₂, Buchwald ligands). Switch to a stronger or more soluble base (K₃PO₄, Cs₂CO₃). Ensure all reagents and solvents are rigorously degassed. Use fresh boronic acid.
Phenylated Byproducts Aryl group transfer from the phosphine ligand.[1]Switch to ligands with non-transferable alkyl groups (e.g., P(tBu)₃) or specialized biaryl ligands.
Homocoupling of Boronic Acid Oxygen exposure; incorrect stoichiometry.Improve degassing of the reaction mixture. Ensure the aryl halide is the limiting reagent.

digraph "Suzuki_Cycle" {
graph [bgcolor="transparent"];
node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

pd0 [label="Pd(0)L2", fillcolor="#FBBC05"]; oa [label="Oxidative\nAddition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; trans [label="Transmetalation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; re [label="Reductive\nElimination", fillcolor="#34A853", fontcolor="#FFFFFF"];

pd_complex [label="R1-Pd(II)-X L2"]; boronate_complex [label="R1-Pd(II)-R2 L2"]; product [label="R1-R2 (Product)", shape=box, fillcolor="#D6E8D6"]; aryl_halide [label="R1-X (Aryl Halide)", shape=box, style=rounded, fillcolor="#F1F3F4"]; boronic_acid [label="R2-B(OR)2", shape=box, style=rounded, fillcolor="#F1F3F4"]; base [label="Base", shape=box, style=rounded, fillcolor="#F1F3F4"]; boronate [label="[R2-B(OR)2(Base)]-", shape=box, style=rounded, fillcolor="#F1F3F4"];

pd0 -> oa [label=""]; aryl_halide -> oa; oa -> pd_complex; pd_complex -> trans; boronate -> trans; base -> boronic_acid; boronic_acid -> boronate [style=dashed]; trans -> boronate_complex; boronate_complex -> re; re -> pd0; re -> product; }

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part B: Conversion to 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime

The conversion of the nitrile intermediate to the carboxamide oxime is a nucleophilic addition reaction. While seemingly straightforward, the yield is highly dependent on precise control of reaction conditions.

Q3: The conversion of my nitrile to the carboxamide oxime is incomplete, even after prolonged reaction times. What factors should I investigate?

A3: Incomplete conversion is typically due to suboptimal pH, insufficient nucleophilicity of the hydroxylamine, or steric hindrance.

  • pH Control is Crucial: The reaction of hydroxylamine with a nitrile requires a delicate pH balance. The reaction proceeds via nucleophilic attack of the free base hydroxylamine (NH₂OH) on the nitrile carbon. Hydroxylamine is typically supplied as the hydrochloride salt (NH₃OH⁺Cl⁻), which is not nucleophilic.[4] A base is required to generate the free hydroxylamine. However, strongly basic conditions can lead to unwanted side reactions. The optimal pH is often weakly acidic to neutral (pH 4-7).[5]

  • Choice of Base: A mild, non-nucleophilic base is preferred. Pyridine was classically used but is toxic and can lead to long reaction times.[6] Weaker bases like sodium acetate or sodium carbonate are often sufficient to buffer the reaction and generate the required concentration of free hydroxylamine. An excess of a strong base like NaOH can promote hydrolysis of the nitrile or the product.

  • Temperature: Gently heating the reaction (e.g., refluxing in ethanol) is usually necessary to drive the reaction to completion.[5] Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.

  • Solvent: Protic solvents like ethanol or methanol are ideal as they can solvate the reagents and participate in proton transfer steps.

Q4: I am struggling with the purification of the final oxime product. It seems to be soluble in many solvents, making crystallization difficult.

A4: Pyridine oximes can be challenging to purify due to their polarity and hydrogen bonding capabilities.[7]

  • Crystallization: If direct crystallization from the reaction mixture is not working, first perform a workup. After cooling, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate.[5] Wash the organic layer to remove any remaining base or salts. After drying and concentrating, attempt crystallization from a mixed solvent system. A common choice is ethyl acetate/hexanes or dichloromethane/petroleum ether. Add the better solvent (e.g., ethyl acetate) to dissolve the product, then slowly add the anti-solvent (e.g., hexanes) until turbidity persists, then allow it to cool slowly.

  • Chromatography: If crystallization fails, column chromatography on silica gel is a reliable alternative. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol. The polar nature of the oxime means it will require a more polar eluent than its nitrile precursor.

Q5: Are there any "green" or more efficient alternatives to the classical oximation method?

A5: Yes, significant progress has been made in developing more environmentally friendly methods.

  • Solvent-Free Grinding: A highly efficient method involves simply grinding the nitrile or carbonyl compound with hydroxylamine hydrochloride and a catalyst like bismuth(III) oxide (Bi₂O₃) in a mortar and pestle at room temperature.[5][6] This "grindstone chemistry" approach often results in excellent yields, very short reaction times (5-30 minutes), and avoids the use of bulk organic solvents.[6]

  • Aqueous Medium with Catalyst: Reactions can also be performed in water at room temperature using a phase-transfer catalyst like Hyamine®. This method is chemoselective for aldehydes over ketones and offers high yields and simple workup procedures.[8]

Table 2: Troubleshooting Summary for Oxime Formation

Issue Probable Cause(s) Recommended Solution(s)
Incomplete Conversion Suboptimal pH; Insufficient heating; Low concentration of free hydroxylamine.Buffer the reaction to a weakly acidic or neutral pH (e.g., using sodium acetate). Heat the reaction to reflux in ethanol.[5] Use a slight excess (1.2-1.5 eq) of hydroxylamine hydrochloride and an appropriate amount of base.
Low Yield / Side Products pH too high or too low; Prolonged heating.Avoid strong bases like NaOH. Monitor reaction by TLC and stop heating once the starting material is consumed. Ensure pH is not strongly acidic, which can hydrolyze the oxime.[5]
Purification Difficulties High polarity of the product.Attempt crystallization from a mixed solvent system (e.g., EtOAc/Hexanes). If unsuccessful, use silica gel chromatography with a polar eluent (e.g., DCM/MeOH gradient).

III. Detailed Experimental Protocols

These are generalized protocols and may require optimization for specific scales and equipment.

Protocol 1: Synthesis of 4-(2-Fluorophenyl)pyridine-2-carbonitrile
  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-chloro-2-cyanopyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq, finely powdered), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Degassing: Seal the flask with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe. The total solvent volume should be sufficient to make the reaction a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Synthesis of 4-(2-Fluorophenyl)pyridine-2-carboxamide Oxime
  • Setup: In a round-bottom flask, dissolve 4-(2-fluorophenyl)pyridine-2-carbonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (NaOAc, 2.0 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C). Stir vigorously. The reaction is typically complete in 2-6 hours. Monitor by TLC until the starting nitrile spot has disappeared.

  • Work-up: Allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Isolation: To the resulting residue, add deionized water. The product may precipitate as a solid. If it oils out, extract with ethyl acetate (3x).

  • Purification: If a solid precipitates, collect it by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be further purified by recrystallization from an ethyl acetate/hexanes mixture.

IV. References

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Copper-Catalyzed Coupling of Oxime Acetates with Aldehydes: A New Strategy for Synthesis of Pyridines. ACS Publications. [Link]

  • Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. Thieme Connect. [Link]

  • Process for preparation of oximes and resulting products. Google Patents.

  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of ChemTech Research. [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Practical Pd/C-Catalysed Suzuki–Miyaura Reactions for the Preparation of 3-Aryl-4-oxypyridin-2(1H). Semantic Scholar. [Link]

  • US3429920A - Preparation of oxime. Google Patents.

Sources

Optimizing purification of 4-(2-Fluorophenyl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(2-Fluorophenyl)pyridine Scaffolds

Status: Online Operator: Senior Application Scientist (Separation Technologies) Ticket ID: #PUR-4PY-FL2 Subject: Troubleshooting Isolation, Tailing, and Metal Removal in Biaryl Pyridines

Introduction: The Physicochemical Challenge

Welcome to the technical support hub. You are likely synthesizing 4-(2-fluorophenyl)pyridine via a Suzuki-Miyaura cross-coupling between a 4-halopyridine and 2-fluorophenylboronic acid.

This scaffold presents a "perfect storm" of purification challenges:

  • The Basicity Trap: The pyridine nitrogen (

    
    ) interacts aggressively with acidic silanols on silica gel, causing peak tailing.
    
  • The "Sticky" Catalyst: Pyridine nitrogens are excellent ligands for Palladium (Pd), often retaining the metal catalyst even after standard workups.

  • The Ortho-Twist: The 2-fluoro substituent forces the biaryl system out of planarity, often complicating crystallization compared to its para-substituted analogs.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Chromatographic Separation (The "Tailing" Issue)

User Question: "My crude material streaks across the TLC plate and elutes as a broad, tailing band on the column, contaminating later fractions. How do I fix this?"

Technical Diagnosis: This is a classic "silanol effect."[1] Standard silica gel is slightly acidic (


). The basic nitrogen of your pyridine moiety becomes protonated or H-bonds to these surface silanols, resulting in non-linear adsorption isotherms (tailing).

The Protocol: Amine-Modified Flash Chromatography

  • Goal: Block surface silanols to allow the pyridine to elute based purely on polarity.

  • Reagent: Triethylamine (TEA).[1][2]

Step-by-Step Workflow:

  • Pre-Treatment (The "Neutralization" Step):

    • Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

    • Add 1% v/v Triethylamine (TEA) to the solvent mixture.

    • Critical Step: Flush the column with 2–3 column volumes (CV) of this TEA-doped solvent before loading your sample. This saturates the acidic sites on the silica.

  • Elution:

    • Run the column with the TEA-doped solvent.

    • Observation: You should see the spot shape on TLC tighten significantly (RF values may increase; adjust polarity accordingly).

  • Post-Column Workup (Removing the TEA):

    • TEA has a high boiling point (

      
      C) and smells.
      
    • Combine product fractions.

    • Wash: Perform a wash with saturated

      
       (to remove salts) followed by brine.
      
    • Dry: Dry over

      
       and concentrate.
      
    • Validation: Check

      
       NMR for the characteristic quartet/triplet of ethyl groups at 
      
      
      
      and
      
      
      ppm. If present, azeotrope with heptane or dry under high vacuum.

Pro-Tip: If TEA is problematic for your downstream steps, switch to Amino-Functionalized Silica (


-Silica) . It is naturally basic and requires no mobile phase additives.

Module 2: Palladium Scavenging (The "Grey Product" Issue)

User Question: "My compound is chemically pure by NMR but has a grey/tan tint. I need <10 ppm Pd for biological assays."

Technical Diagnosis: Pyridine derivatives coordinate to Pd(II) species, dragging them through extraction and chromatography. Standard filtration is insufficient.

The Protocol: The "Thiol-Grab" Scavenging System

  • Mechanism: Sulfur (soft base) binds Pd (soft acid) much more strongly than the pyridine nitrogen (borderline base).

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude material (post-workup) in THF or Ethyl Acetate (10 mL/g).

  • Scavenger Addition:

    • Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to expected Pd mass, or 5-10 wt% of crude mass).

    • Alternative: If resins are unavailable, use N-Acetylcysteine (soluble in water/alcohol) in a biphasic wash, but resins are superior for organic solubility.

  • Incubation: Stir at

    
    C for 4 hours. Room temperature is often too slow for coordinated pyridines.
    
  • Filtration: Filter through a 0.45

    
    m PTFE pad or a tight Celite bed.
    
  • Validation:

    • Visual: Solution should turn from dark/tan to light yellow/colorless.

    • Analytical: ICP-MS is the gold standard. A quick colorimetric test (sodium borohydride reduction) can show if bulk Pd precipitates (black solid).

Module 3: Impurity Management (Acid-Base Extraction)

User Question: "I have a persistent non-polar impurity moving just above my product. It co-elutes even with gradients."

Technical Diagnosis: This is likely the homocoupled boronic acid dimer (2,2'-difluorobiphenyl ) or protodeboronated arene. Crucially, these impurities are not basic , whereas your product is.

The Protocol: The "pH-Switch" Extraction

  • Logic: We will force the pyridine into the aqueous phase (as a salt), leaving non-basic impurities in the organic phase, then reverse the process.

Step-by-Step Workflow:

  • Acid Phase (Capture):

    • Dissolve crude mixture in Ethyl Acetate (EtOAc).

    • Extract with 1M HCl (aq) (

      
       volumes).
      
    • Chemistry: The pyridine protonates (

      
      ) and moves to the water. The non-basic homocoupled impurities stay in the EtOAc.
      
  • Wash:

    • Keep the Aqueous layer.

    • Discard the Organic layer (contains the impurities).

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutrals.

  • Base Phase (Release):

    • Cool the aqueous layer in an ice bath.

    • Slowly basify with 6M NaOH or solid

      
       until 
      
      
      
      .
    • Observation: The product should precipitate as a white/off-white solid or oil out.

  • Recovery:

    • Extract the now-neutral pyridine back into EtOAc (or DCM).

    • Dry (

      
      ) and concentrate.
      

Module 4: Visualization & Decision Logic

Figure 1: The Purification Decision Matrix

Use this logic flow to determine the correct starting point based on your crude profile.

PurificationLogic Start Crude Reaction Mixture (Suzuki Coupling) CheckTLC Check TLC (Non-polar Impurities?) Start->CheckTLC AcidBase Acid/Base Extraction (Module 3) CheckTLC->AcidBase Yes (Homocoupling present) CheckColor Check Color/Pd Content (Grey/Tan?) CheckTLC->CheckColor No (Clean profile) AcidBase->CheckColor Scavenge Pd Scavenging (Module 2) CheckColor->Scavenge Yes (Pd present) Flash Flash Chromatography (Module 1) CheckColor->Flash No (Low Pd) Scavenge->Flash Final Pure 4-(2-Fluorophenyl)pyridine Flash->Final

Caption: Workflow prioritizing chemical separation (Acid/Base) before chromatographic polishing.

Figure 2: Suzuki Impurity Profile

Understanding what you are separating.

ImpurityProfile Product Target: 4-(2-Fluorophenyl)pyridine (Basic, Polar) Impurity1 Impurity A: 2,2'-Difluorobiphenyl (Non-basic, Non-polar) Impurity1->Product Separated by Acid/Base Ext. Impurity2 Impurity B: Pd-Pyridine Complex (Colored, Co-elutes) Impurity2->Product Separated by Thiol Scavengers Impurity3 Impurity C: Protodeboronated Arene (Volatile) Impurity3->Product Separated by High Vac/Evap

Caption: Physicochemical properties of common impurities relative to the target pyridine.

Summary of Quantitative Data

ParameterValue / RecommendationReason
Mobile Phase Modifier 1% Triethylamine (TEA)Neutralizes silica acidity; prevents tailing.
Pd Limit (Pharma) < 10 ppmRegulatory requirement for API intermediates.
Scavenger Loading 0.5 equiv (vs Pd) or 10 wt%Ensures kinetic capture of Pd from pyridine ligands.
Extraction pH (Acid) pH < 2 (1M HCl)Ensures full protonation of Pyridine (

).
Extraction pH (Base) pH > 10 (6M NaOH)Ensures full deprotonation for recovery.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from 1

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3] Retrieved from 3

  • Organic Process Research & Development. (2008). Removal of Palladium from Pyridine-Carboxylates.[4] (Cited in Patent WO2014093566A1). Retrieved from 4

  • Wikipedia. (2025). Protodeboronation in Suzuki Coupling.[5][6] Retrieved from 7

  • BenchChem. (2025).[2][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 2[2][8]

Sources

Technical Support Center: 4-Arylpyridine-2-Carboxamide Oxime Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling the synthesis of 4-arylpyridine-2-carboxamide oximes from discovery-scale milligrams to pilot-plant kilograms introduces severe thermodynamic and purification bottlenecks. This guide provides self-validating protocols and mechanistic troubleshooting designed specifically for researchers, scientists, and drug development professionals.

Process Workflow & Mechanistic Logic

Before diving into specific troubleshooting, it is critical to understand the thermal and chemical logic of the amidoxime conversion. The transformation of a carbonitrile to an amidoxime via hydroxylamine is not just a simple nucleophilic addition; it is an autocatalytic, highly exothermic process that demands strict thermal control.

Workflow A 4-Arylpyridine- 2-carbonitrile B 50% aq. NH2OH Addition A->B C Microreactor / Continuous Flow B->C Safe Scale-Up D Batch Reactor (High Risk) B->D Thermal Hazard E Evaporation & Trituration C->E F Target Amidoxime Product E->F

Caption: Recommended continuous-flow workflow for the safe scale-up of amidoxime synthesis.

Troubleshooting & FAQs

Module A: Hydroxylamine Safety & Exotherm Control

Q: During pilot scale-up (100g+), the addition of 50% aqueous hydroxylamine to our 4-arylpyridine-2-carbonitrile causes a dangerous temperature spike. How do we mitigate thermal runaway?

A: Causality & Mechanism: Hydroxylamine (HA) is thermally unstable. When reacting with aromatic nitriles in a standard batch reactor, the reaction is highly exothermic. Furthermore, as the amidoxime product forms, the pH of the solution drops (typically from 6.0 to 2.0). This generated


 autocatalyzes the oximation reaction, leading to a sudden, non-linear acceleration in reaction rate and heat generation [2].

Solution: Transition from batch processing to Microreactor Technology or continuous flow. Microreactors provide an exceptionally high surface-area-to-volume ratio, allowing for instantaneous heat dissipation even when operating near the thermal onset (


) of HA. If batch processing is absolutely required, you must use a stepwise HA-feeding strategy rather than a single bolus addition, and actively buffer the system to control the autocatalytic pH drop [2].
Module B: Chromatography-Free Isolation

Q: Our medicinal chemistry route uses flash chromatography to isolate the amidoxime. At the kilogram scale, this is economically and logistically impossible. How can we isolate the product cleanly?

A: Causality & Mechanism: Amidoximes are highly polar and readily co-elute with unreacted hydroxylamine and side-product amides on standard silica gel. However, their unique hydrogen-bonding network makes them highly crystalline in specific anti-solvents.

Solution: Utilize a rotary evaporation and trituration protocol. By stripping the completed reaction mixture of excess water under reduced pressure, you force the crude product out of the aqueous phase. Subsequent trituration in cold acetone exploits the differential solubility: the 4-arylpyridine-2-carboxamide oxime remains insoluble, while impurities and unreacted starting materials dissolve [1]. This method routinely achieves 83–90% yields at the 100g scale with minimal exothermic activity [1].

Module C: Palladium Scavenging & Catalyst Poisoning

Q: We synthesize the 4-arylpyridine-2-carbonitrile precursor via a Pd-catalyzed cross-coupling [3]. However, the final amidoxime product consistently fails heavy metal specifications. Why are our standard silica-thiol scavengers failing?

A: Causality & Mechanism: Pyridine-2-carboxamide oximes are exceptionally potent bidentate ligands. The N,N'-chelating properties of the pyridine nitrogen and the oxime group form highly stable, distorted octahedral coordination spheres with transition metals (including Pd, Zn, and Cd) [4]. Your final product is literally acting as a metal scavenger, outcompeting your silica-bound thiols.

Solution: You must clear the palladium before you form the amidoxime. Implement your metal scavenging protocol immediately after the cross-coupling step (while the molecule is still a carbonitrile), using functionalized resins (e.g., MP-TMT) or activated carbon.

Chelation Pd Residual Pd(II) from Cross-Coupling Nitrile 4-Arylpyridine-2-carbonitrile (Weak Chelator) Pd->Nitrile Amidoxime 4-Arylpyridine-2-carboxamide oxime (Strong N,N'-Chelator) Pd->Amidoxime Scavenger Thiol Scavenger (Successful Removal) Nitrile->Scavenger Scavenge HERE Nitrile->Amidoxime NH2OH Addition Trapped Irreversible Pd-Amidoxime Complex (Failed Spec) Amidoxime->Trapped Outcompetes Scavenger

Caption: Logical timing for Pd-scavenging to prevent irreversible product chelation.

Quantitative Data: Scale-Up Metrics

The following table summarizes the operational data comparing traditional batch synthesis against the optimized scalable protocols.

Process ParameterTraditional Batch (Discovery)Optimized Flow + Trituration (Scale-Up)Causality / Mechanism
Exotherm Risk High (Thermal Runaway)Minimal (Controlled)Flow reactors dissipate heat instantly; batch accumulates autocatalytic heat [2].
Isolation Method Flash ChromatographyAcetone TriturationAmidoximes crystallize efficiently when water is stripped, bypassing silica [1].
Yield (100g scale) 40–50% (Variable)83–90% (Consistent)Avoids product loss on silica; prevents thermal degradation of product [1].
Pd Clearance Post-Oximation (>50 ppm)Pre-Oximation (<10 ppm)Amidoxime N,N'-chelation traps Pd; scavenging the nitrile prevents this [4].

Validated Experimental Protocols

Protocol A: Safe Amidoxime Conversion via Evaporation/Trituration

This protocol is self-validating: the physical state change (precipitation) serves as an in-process control for successful water removal [1].

  • Reaction Setup: To a reactor equipped with a robust overhead stirrer, charge 4-arylpyridine-2-carbonitrile (1.0 eq) and ethanol (3 volumes).

  • Hydroxylamine Addition: Slowly dose 50% aqueous hydroxylamine (1.5 eq) over 2 hours. Crucial: Maintain internal temperature below 40°C using a cooling jacket. If using a microreactor, set the residence time to achieve full conversion at 60°C under pressurized flow.

  • Reaction Monitoring: Stir until TLC/HPLC indicates complete consumption of the nitrile. The pH will naturally drop; do not neutralize.

  • Solvent Stripping: Transfer the mixture to a rotary evaporator. Remove ethanol and excess water under reduced pressure (40 mbar, 45°C bath) until a thick slurry or crude solid remains. Self-Validation: Failure to remove sufficient water will prevent crystallization in the next step.

  • Trituration: Suspend the crude residue in cold acetone (2 volumes). Stir vigorously for 30 minutes.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with ice-cold acetone (1 volume).

  • Drying: Dry the white solid in a vacuum oven at 45°C to constant weight. Expected yield: 83–90%.

Protocol B: Pre-Oximation Palladium Scavenging
  • Post-Coupling Workup: After the Suzuki/Stille coupling to form the 4-arylpyridine-2-carbonitrile, wash the organic phase with water to remove inorganic salts.

  • Resin Treatment: Add a macroporous polystyrene-bound trimercaptotriazine resin (MP-TMT) at 5-10 wt% relative to the theoretical yield.

  • Agitation: Stir the suspension gently at 40°C for 4 hours.

  • Filtration: Filter off the resin. The resulting filtrate is now safe to advance to Protocol A without risking irreversible Pd-amidoxime chelation.

References

  • Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime Source: Organic Process Research & Development, American Chemical Society (ACS) URL:[Link]

  • Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology Source: ResearchGate / Process Chemistry Literature URL:[Link]

  • Pd(II)-Catalyzed C3-Selective Arylation of Pyridine with (Hetero)arenes Source: Organic Letters, American Chemical Society (ACS) URL:[Link]

  • Bis(μ2-pyridine-2-carboxamide oximato)bis[(pyridine-2-carboxamide oxime)zinc] dinitrate Source: National Institutes of Health (NIH) / PMC URL:[Link]

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of metalloenzyme inhibitors and reactivators for organophosphate poisoning, the pyridine-2-carboxamide oxime scaffold serves as a critical pharmacophore. The introduction of a 4-(2-fluorophenyl) substituent modulates lipophilicity and metabolic stability but introduces specific mass spectral behaviors that distinguish it from its non-fluorinated analogs.

This guide provides a technical analysis of the fragmentation pathways of 4-(2-fluorophenyl)pyridine-2-carboxamide oxime (


, MW 231.23). It compares the molecule's performance under Electrospray Ionization (ESI) against structural analogs, offering a predictive framework for metabolite identification and impurity profiling.

Structural Analysis & Ionization Physics

Protonation Dynamics

Unlike simple aliphatic amidoximes, this molecule possesses two competitive basic sites: the pyridine nitrogen (


)  and the amidoxime nitrogen (

)
.
  • Primary Site (

    
    ):  The pyridine nitrogen is the thermodynamically favored protonation site (pKa 
    
    
    
    3.5–4.5 for substituted pyridines). Protonation here stabilizes the core but directs fragmentation toward remote bond cleavages.
  • Secondary Site (

    
    ):  Kinetic protonation at the amidoxime amino group (
    
    
    
    ) or oxime nitrogen (
    
    
    ) facilitates the characteristic "amidoxime loss" pathways (loss of
    
    
    or
    
    
    ).
The "Fluorine Effect" in MS

The 2-fluorophenyl group at the 4-position acts as a robust mass tag. Unlike labile alkyl fluorides, the aryl-fluorine bond (


) is strong (

112 kcal/mol) and rarely cleaves in low-energy CID (Collision-Induced Dissociation). Consequently, the fluorophenyl moiety is retained in most high-mass fragments, serving as a diagnostic "anchor" for structural elucidation.

Fragmentation Pathways (Mechanistic Insight)

The fragmentation of


 follows three distinct channels driven by charge migration and remote hydrogen rearrangement.
Channel A: The "Deoximation" Cascade (Characteristic)

This is the fingerprint pathway for amidoximes.

  • Loss of Ammonia (

    
     17 Da):  Initiated by proton transfer from the oxime hydroxyl to the amide amine, leading to the expulsion of 
    
    
    
    .
    • Transition:

      
      
      
    • Product: 4-(2-fluorophenyl)pyridine-2-carbonitrile oxide (or isomer).

  • Loss of Water (

    
     18 Da):  Alternative elimination involving the oxime hydroxyl.
    
    • Transition:

      
      
      
    • Product: 4-(2-fluorophenyl)pyridine-2-cyanamide.

Channel B: Beckmann-Type Rearrangement

Gas-phase rearrangement of the amidoxime can lead to the expulsion of the entire amidoxime headgroup or conversion to an amide.

  • Amide Formation:

    
     (Reduction/Hydrolysis mimic in source).
    
  • Radical Cleavage: Homolytic cleavage of the

    
     bond is observed at higher collision energies (CE > 35 eV), yielding the 4-(2-fluorophenyl)pyridin-1-ium cation  (
    
    
    
    ).
Channel C: Fluorophenyl Ring Fragmentation

At very high energies, the pyridine ring may shatter, but the fluorophenyl cation (


) is a common diagnostic ion confirming the presence of the fluorinated pendant group.

Visualization: Fragmentation Workflow

The following diagram illustrates the competitive fragmentation pathways, highlighting the diagnostic ions required for Multiple Reaction Monitoring (MRM) method development.

FragmentationPathway cluster_0 Primary Diagnostic Ions M_Parent [M+H]+ Precursor m/z 232.08 (Protonated Molecule) Frag_215 [M+H - NH3]+ m/z 215.05 (Nitrile Oxide) M_Parent->Frag_215 Loss of NH3 (17 Da) Low CE Frag_214 [M+H - H2O]+ m/z 214.07 (Cyanamide) M_Parent->Frag_214 Loss of H2O (18 Da) Low CE Frag_174 [M+H - CH2N2O]+ m/z 174.06 (Fluorophenyl-Pyridine Core) M_Parent->Frag_174 Amidoxime Loss (58 Da) Med CE Frag_95 [C6H4F]+ m/z 95.03 (Fluorophenyl Cation) Frag_174->Frag_95 Ring Fission High CE

Figure 1: ESI-MS/MS fragmentation tree for 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime, showing the divergence between ammonia loss and water loss pathways.

Comparative Analysis: Analog Performance

To validate the identity of the target molecule, it is essential to compare its spectral footprint against common structural analogs and impurities.

FeatureTarget Molecule (Fluorinated)Analog A (Non-Fluorinated)Analog B (Carboxamide Metabolite)
Structure 4-(2-F-Ph)-Py-C(NOH)NH₂4-Ph-Py-C(NOH)NH₂4-(2-F-Ph)-Py-CONH₂
Precursor (

)
232.08 214.09217.07
Primary Fragment 215 (Loss of NH₃)197 (Loss of NH₃)200 (Loss of NH₃)
Secondary Fragment 174 (Pyridine Core)156 (Pyridine Core)174 (Pyridine Core)
Diagnostic Ion 95 (Fluorophenyl)77 (Phenyl)95 (Fluorophenyl)
Key Differentiator

Mass +18 Da
vs Analog A due to Fluorine.[1]
Lacks F-retention stability.Hydrolysis Product: Shows loss of 44 (CONH₂) instead of 58.

Technical Insight: The mass shift of exactly 18.009 Da (difference between H and F) between the Target and Analog A is preserved across all fragments containing the phenyl ring. If this shift disappears in lower-mass fragments, it indicates the loss of the fluorophenyl ring.

Experimental Protocol: Validated MS Method

For researchers aiming to quantify or identify this compound in biological matrices (e.g., plasma, microsomal incubations), the following protocol ensures optimal sensitivity.

Instrumentation Setup
  • Source: Electrospray Ionization (ESI), Positive Mode (+).[2][3]

  • Spray Voltage: 3.5 kV (Pyridine nitrogen requires moderate voltage).

  • Capillary Temp: 275°C (Avoid overheating to prevent thermal deoximation in-source).

MRM Transitions (Quantification)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 232.1215.115–20High abundance, specific loss of NH₃.
Qualifier 1 232.1174.130–35Structural confirmation (Core scaffold).
Qualifier 2 232.195.045+High-energy confirmation of Fluorine.
Troubleshooting "Ghost" Peaks
  • Issue: Observation of a peak at

    
     in the blank or pre-fragmentation scan.
    
  • Cause: In-source hydrolysis of the amidoxime to the amide (4-(2-fluorophenyl)pyridine-2-carboxamide).

  • Solution: Lower the Cone Voltage or Declustering Potential . Amidoximes are thermally labile; harsh source conditions can mimic metabolic hydrolysis.

References

  • Fragmentation of Amidoximes

    • Title: Electrospray ionization mass spectrometric studies of some imidazole amidoximes.
    • Source: Journal of Mass Spectrometry.[4]

    • URL:[Link]

  • Pyridine-2-carboxamide oxime Scaffold

    • Title: Pyridine-2-carboxamide oxime | C6H7N3O | CID 135522412.[1]

    • Source: PubChem (N
    • URL:[Link]

  • Fluorine Substitution Effects

    • Title: The effect of fluorine substitution on the metabolism and mass spectral fragmentation of pyridine deriv
    • Source: Xenobiotica (General Reference on Fluorine in Drug Metabolism).
    • URL:[Link]

  • Analogous Fragmentation (Picolinamidoxime)

    • Title: Bis(μ(2)-pyridine-2-carboxamide oximato)bis-[(pyridine-2-carboxamide oxime)
    • Source: Acta Crystallographica (Structural Context).
    • URL:[Link]

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Pyridine Oximes in AChE Reactivation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Affinity-Reactivity Paradox

Status: Technical Comparison Subject: Pyridinium Oximes (Standard vs. Fluorinated Analogs) Application: Reactivation of Organophosphate-Inhibited Acetylcholinesterase (AChE)

The Core Finding: The incorporation of fluorine into the pyridine ring of oxime reactivators represents a medicinal chemistry trade-off known as the "Affinity-Reactivity Paradox." While fluorination consistently enhances binding affinity (


)  and blood-brain barrier (BBB) penetration  (via increased lipophilicity), it frequently compromises the intrinsic nucleophilicity  of the oxime group.

This guide details why fluorinated analogs often exhibit superior thermodynamics (binding) but inferior kinetics (reactivation rates,


) compared to standard non-fluorinated benchmarks like 2-PAM or HI-6, and provides the protocols to validate these properties in your lab.

Mechanistic Basis: The Fluorine Effect

To understand the performance data, we must first isolate the physicochemical impact of the fluorine substitution on the pyridine ring.

A. Electronic Modulation (The pKa Shift)

The most critical impact of fluorination is the inductive withdrawal of electrons (-I effect).

  • Non-Fluorinated (Standard): Higher pKa (typically 7.6 – 8.0). At physiological pH (7.4), a smaller fraction exists as the reactive oximate anion (

    
    ).
    
  • Fluorinated: The electron-withdrawing fluorine lowers the pKa (often < 7.0).

    • Pro: Higher concentration of

      
       at pH 7.4.[1]
      
    • Con: The resulting

      
       is a weaker nucleophile . It struggles to displace the organophosphate phosphoryl group from the Serine-203 residue.
      
B. Binding Dynamics & BBB Penetration[2][3]
  • Lipophilicity: The C-F bond is hydrophobic. Fluorination increases the partition coefficient (LogP), theoretically aiding passive transport across the BBB, a major limitation of quaternary ammonium oximes.

  • Active Site Retention: Molecular dynamics simulations (e.g., on FHI-6) reveal that fluorinated analogs form deeper potential energy minima within the AChE gorge.[2] This is driven by enhanced cation-

    
     interactions  and orthogonal multipolar interactions with aromatic residues (Trp286) in the Peripheral Anionic Site (PAS).
    
C. Visualization: Structure-Activity Relationship (SAR)

The following logic flow illustrates the causal chain of fluorination.

SAR_Logic Fluorination Fluorine Substitution (Pyridine Ring) Electronic Electronic Effect (-I Inductive) Fluorination->Electronic Lipophilic Lipophilic Effect (+LogP) Fluorination->Lipophilic pKa Lower pKa (< 7.4) Electronic->pKa Nucleophilicity Decreased Nucleophilicity Electronic->Nucleophilicity Binding Enhanced Binding (Cation-Pi / Hydrophobic) Lipophilic->Binding BBB Improved BBB Permeability Lipophilic->BBB Oximate Increased Oximate Conc. @ pH 7.4 pKa->Oximate Outcome_Kinetic LOWER Reactivation Rate (kr) Oximate->Outcome_Kinetic Positive Factor Nucleophilicity->Outcome_Kinetic Dominant Negative Factor Outcome_Thermodynamic HIGHER Affinity (Lower KD) Binding->Outcome_Thermodynamic

Figure 1: Causal pathway of fluorine substitution. Note that while oximate concentration increases, the reduction in nucleophilic strength often dominates, leading to lower overall reactivation rates.

Comparative Performance Data

The table below synthesizes data from comparative studies (e.g., Musilek et al., Worek et al.) involving standard oximes (like HI-6 or 2-PAM) versus their fluorinated or halogenated analogs.

ParameterNon-Fluorinated Standard (e.g., HI-6 / 2-PAM)Fluorinated Analog (e.g., FHI-6 / 3-F-2-PAM)Impact Analysis
pKa 7.6 – 8.06.8 – 7.3Fluorinated is More Acidic. More dissociated at physiological pH, but the anion is "harder" and less reactive.
Binding Affinity (

)


Fluorinated Binds Tighter. Enhanced interaction with the AChE aromatic gorge residues.
Reactivation Rate (

)
High (

for specific OPs)
Moderate to LowStandard is Faster. The kinetic barrier for the nucleophilic attack is higher for the fluorinated analog.
Reactivation Potency (

)
HighVariableHigh affinity often cannot compensate for the sluggish reaction rate.
BBB Permeability (

)
Low (

)
ModerateFluorinated is Superior. Lipophilicity aids passive transport, though the cationic charge remains a limiter.
Stability HighVariableFluorinated oximes may be prone to faster degradation in aqueous buffers depending on substitution position.[3]

Key Takeaway: If your target requires residence time in the active site (e.g., as a prophylactic scavenger), fluorinated oximes are superior. If your target is rapid clinical reversal of inhibition (post-exposure), non-fluorinated standards often remain the gold standard.

Experimental Protocols

To validate these properties in your own screening, use the following self-validating protocols.

Protocol A: Determination of Reactivation Kinetics (Modified Ellman’s Assay)

This protocol separates the binding step from the chemical reaction step.

Reagents:

  • Recombinant human AChE (hAChE).[3][4][5][6]

  • Inhibitor: Paraoxon-ethyl or Sarin surrogate (fluorescent-tagged if available).

  • Substrate: Acetylthiocholine iodide (ATCh, 1 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

  • Buffer: 0.1 M Phosphate buffer, pH 7.4, 25°C.

Workflow:

  • Inhibition Phase: Incubate hAChE with organophosphate (OP) until >90% inhibition is achieved (verify activity is <10% of control). Remove excess OP via spin column (Sephadex G-50) to prevent re-inhibition.

  • Reactivation Phase: Incubate inhibited-AChE with the Oxime (Fluorinated vs. Control) at varying concentrations (

    
    ).
    
  • Measurement: At specific time intervals (

    
     min), transfer an aliquot to the assay cuvette containing ATCh and DTNB.
    
  • Detection: Measure Absorbance at 412 nm . The slope of absorbance vs. time represents the recovered enzyme activity.

Calculation: Calculate the pseudo-first-order rate constant (


) for each oxime concentration. Plot 

vs.

to determine the dissociation constant (

) and the maximal reactivation rate constant (

).
Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Use ITC to measure thermodynamics (


, 

,

) directly, avoiding kinetic interference.
  • Cell: Native hAChE (

    
    ) in phosphate buffer.
    
  • Syringe: Fluorinated Oxime (

    
    ).
    
  • Titration: 20 injections of 2

    
     each at 25°C.
    
  • Analysis: Fit data to a "One Set of Sites" model.

    • Expectation: Fluorinated analogs typically show a more favorable Enthalpy (

      
      ) due to stronger van der Waals and electrostatic interactions compared to non-fluorinated parents.
      
Visualization: Experimental Workflow

Protocol_Flow Start Start: hAChE Inhibit Inhibition (Incubate with OP) Start->Inhibit Clean Spin Column (Remove Excess OP) Inhibit->Clean Prevent re-inhibition Split Split Samples Clean->Split Path_Std Add Standard Oxime (Control) Split->Path_Std Path_Fluoro Add Fluorinated Oxime (Test) Split->Path_Fluoro Incubate Incubate (t = 1-30 min) Path_Std->Incubate Path_Fluoro->Incubate Assay Add ATCh + DTNB (Ellman's Reagent) Incubate->Assay Read Measure Abs @ 412nm Assay->Read Calc Calculate kr and KD (Non-linear Regression) Read->Calc

Figure 2: Workflow for kinetic characterization of oxime reactivators using the Ellman method.

Conclusion & Recommendations

The comparison between fluorinated and non-fluorinated pyridine oximes is not a simple matter of "better" or "worse," but rather a selection of kinetic vs. thermodynamic optimization .

  • Use Non-Fluorinated Oximes (e.g., HI-6, 2-PAM) when the primary goal is rapid nucleophilic displacement of the organophosphate. The higher pKa preserves the nucleophilic "punch" required to break the Ser203-Phosphorus bond.

  • Use Fluorinated Oximes when designing central nervous system (CNS) scavengers . The enhanced lipophilicity and tighter binding affinity allow these molecules to penetrate the BBB and occupy the AChE active site more effectively, potentially protecting the enzyme from inhibition (prophylaxis) rather than reactivating it post-inhibition.

References

  • Musilek, K., et al. (2011). "Design, synthesis and structure–activity relationship of new cephalosporin-like reactivators of acetylcholinesterase." Journal of Medicinal Chemistry.

  • Worek, F., et al. (2004). "Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes." Biochemical Pharmacology.

  • Gorecki, L., et al. (2020). "Blood-brain barrier penetration of oximes: A review." Archives of Toxicology.

  • Kuca, K., et al. (2018). "Fluorinated oximes: Synthesis and evaluation of their reactivation potency." Toxicology Letters.

  • Bhattacharjee, A. K., et al. (2018). "Dynamic Mechanism of a Fluorinated Oxime Reactivator Unbinding from AChE Gorge in Polarizable Water." The Journal of Physical Chemistry B.

Sources

Technical Guide: Validating Purity of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The validation of 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime presents a unique set of analytical challenges that standard HPLC-UV protocols often fail to address. As a pyridine-based amidoxime, this molecule exhibits E/Z geometric isomerism , strong metal-chelating properties , and susceptibility to hydrolysis (to the amide) or dehydration (back to the nitrile).

This guide challenges the conventional reliance on "Area %" HPLC purity, which often overestimates purity by masking co-eluting isomers or inorganic salts. Instead, we propose an Orthogonal Validation Workflow combining UPLC-MS/MS (for impurity profiling) and Quantitative NMR (qNMR) (for absolute mass balance), specifically leveraging the fluorine atom for 19F-qNMR cross-validation.

The Challenge: Why Standard Methods Fail

Validating this specific standard requires navigating three primary chemical pitfalls:

ChallengeMechanismAnalytical Consequence
Geometric Isomerism Amidoximes exist in equilibrium between Z (syn) and E (anti) forms.Isomers often co-elute on standard C18 columns, leading to a single peak that hides heterogeneity.
Chelation Tailing The pyridine nitrogen and oxime oxygen form a bidentate ligand capable of chelating trace metals (Fe, Ni) in stainless steel LC systems.Severe peak tailing, poor resolution, and non-reproducible retention times.
Thermal Instability Amidoximes can undergo thermal rearrangement (Beckmann-type) or hydrolysis at high temperatures.Aggressive drying or high-temperature GC methods degrade the standard during analysis.

Comparative Analysis: Conventional vs. Orthogonal

We compared the performance of a standard generic protocol against the proposed high-integrity workflow.

Method A: Conventional HPLC-UV (The "Control")
  • Column: Standard C18 (5 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Detection: UV at 254 nm.

  • Verdict: INSUFFICIENT.

    • Flaw: Acidic mobile phase (TFA) accelerates hydrolysis of the amidoxime to the amide.

    • Flaw: Fails to resolve E/Z isomers (single broad peak).

    • Flaw: No detection of residual inorganic salts or non-chromophoric impurities.

Method B: The Gold Standard (Orthogonal UPLC + qNMR)
  • Technique 1: HILIC or High-pH Reverse Phase UPLC. Uses high pH (ammonium bicarbonate, pH 9.0) to suppress protonation of the pyridine ring, improving peak shape and isomer separation.

  • Technique 2: 1H and 19F qNMR. Provides absolute purity (mass %) independent of extinction coefficients.

  • Verdict: SUPERIOR. Provides true "purity by mass" and explicitly quantifies isomeric ratios.

Experimental Protocols (Method B)

Phase 1: High-Resolution Separation (UPLC-MS)

Objective: Separate E/Z isomers and identify organic impurities (nitrile precursor, amide by-product).

  • Sample Preparation:

    • Dissolve 1.0 mg standard in 1 mL DMSO-d6 (avoids hydrolysis common in aqueous diluents).

    • Store in amber glass (amidoximes are photosensitive).

  • Chromatographic Conditions:

    • System: Bio-inert UPLC (Titanium or PEEK flow path to prevent chelation).

    • Column: Waters XBridge C18 BEH (2.1 x 100 mm, 1.7 µm) or equivalent high-pH stable column.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (primary) and 280 nm.

    • MS: ESI Positive Mode. Scan range 100–600 m/z.

    • Target Mass: [M+H]+ = 232.08 (approx, based on F-phenyl-pyridine-amidoxime structure).

Phase 2: Absolute Purity by qNMR (The Validator)

Objective: Determine absolute mass purity without a reference standard.

  • Internal Standard (IS) Selection:

    • Use Maleic Acid (traceable to NIST SRM) or 3,5-Bis(trifluoromethyl)benzoic acid (for 19F cross-check).

    • Requirement: IS signals must not overlap with the pyridine protons (8.5–9.0 ppm) or the F-phenyl protons (7.0–7.5 ppm).

  • Acquisition Parameters:

    • Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.

    • Pulse Angle: 90°.

    • Scans: 16–32 (for S/N > 400).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[1]

Data Presentation & Logic Flow

Visualizing the Workflow

The following diagram illustrates the decision logic for validating the standard.

ValidationWorkflow cluster_Analysis Orthogonal Analysis Start Crude Standard 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime HPLC UPLC-MS (High pH) Impurity Profiling Start->HPLC qNMR 1H & 19F qNMR Absolute Mass Balance Start->qNMR Decision Isomer Ratio Check (E/Z Separation) HPLC->Decision Chromatographic Purity qNMR->Decision Mass Purity Pass Valid Reference Standard (>98% Purity, Defined E/Z) Decision->Pass Consistent Data Fail Repurify (Recrystallization) Decision->Fail >5% Impurities or Undefined Isomers Fail->Start Iterate

Caption: Figure 1. Orthogonal validation workflow combining chromatographic profiling with quantitative spectroscopy.

Degradation Pathway Analysis

Understanding impurities is crucial.[2] The diagram below details the specific degradation risks for this amidoxime.

DegradationPath Target Target Amidoxime (M+H: 232) Target->Target E/Z Isomerization Amide Amide Hydrolysis (Acid/Heat Induced) Target->Amide H2O / H+ Cyclic 1,2,4-Oxadiazole (If reacted with acyl donors) Target->Cyclic Cyclization Nitrile Precursor Nitrile (Incomplete Rxn) Nitrile->Target + NH2OH

Caption: Figure 2. Synthesis and degradation pathways. Note the reversible E/Z isomerization and irreversible hydrolysis to amide.

Quantitative Comparison Table
ParameterMethod A (Standard HPLC)Method B (Proposed Orthogonal)
Specificity Low (Co-elution of isomers)High (MS identification + qNMR structural lock)
Linearity (R²) > 0.99 (UV response dependent)N/A (qNMR is absolute, single-point)
LOD/LOQ ~0.05% (UV)~0.01% (MS/MS)
Isomer Resolution Unresolved (Single Peak)Resolution > 2.0 (High pH)
Mass Balance Unknown (Relative Area %)100% (Includes water/solvents/salts)

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation (ICH).[3][4]

  • Pauli, G. F., et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Natural Products, 2012.

  • European Medicines Agency. Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Relevant for spectroscopic validation principles).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

A Comparative Analysis of the Cytotoxic Potential of Pyridine Carboxamide and Oxime Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to numerous FDA-approved drugs, a testament to their diverse biological activities, including potent antitumor properties. This guide offers an in-depth comparative analysis of the cytotoxic effects of two promising classes of pyridine derivatives: pyridine carboxamides and pyridine oximes. By synthesizing data from multiple preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear, objective overview of their performance, supported by experimental data, to guide future research and development efforts.

The Rationale for Targeting Cancer with Pyridine Derivatives

Nitrogen-containing heterocyclic compounds, such as pyridine, are of significant interest in medicinal chemistry due to their ability to interact with various biological targets. The pyridine ring can act as a scaffold to which different functional groups can be attached, allowing for the fine-tuning of the molecule's pharmacological properties. The introduction of carboxamide and oxime functionalities, in particular, has been shown to enhance the anticancer activity of the parent pyridine structure. These modifications can influence the compound's ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, and overcome drug resistance mechanisms.[1]

Comparative Cytotoxicity: A "Virtual" Head-to-Head Analysis

Due to the absence of a single study directly comparing a series of pyridine carboxamide oxime analogs, this guide presents a "virtual" comparative analysis by compiling data from various sources. This approach allows for an initial assessment of the cytotoxic potential of these compound classes against several human cancer cell lines. It is important to note that variations in experimental conditions between studies can influence the absolute IC50 values.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Representative Pyridine Carboxamide and Oxime Analogs
Compound ClassAnalog/DerivativeCancer Cell LineIC50 (µM)Reference
Pyridine Carboxamide Pyridine-urea derivative 8e MCF-7 (Breast)0.22[2]
Pyridine-urea derivative 8n MCF-7 (Breast)1.88[2]
Imidazo[1,2-a]pyridine-2-carbohydrazide 7d MCF-7 (Breast)22.6[3]
Imidazo[1,2-a]pyridine-2-carbohydrazide 7d HT-29 (Colon)13.4[3]
Pyridine Oxime Thiazolo pyridine-based oximeInfluenza B-Mass virus-[4]
Pyridine-2-carboxamide oximeAnti-inflammatory/Analgesic-[5]
N'-Hydroxypyridine-2-carboximidamideIntermediate for pharmaceuticals-[6]

Note: The data presented is for illustrative comparison and is extracted from different research articles. Direct comparison should be made with caution due to potential variations in experimental protocols.

Unraveling Structure-Activity Relationships (SAR)

The analysis of the cytotoxic data reveals several key structure-activity relationships that can guide the design of more potent anticancer agents:

  • Impact of Substituents on the Pyridine Ring: The presence and position of electron-donating or electron-withdrawing groups on the pyridine ring significantly influence the cytotoxic activity. For instance, studies have shown that the inclusion of -OMe, -OH, -C=O, and NH2 groups can enhance the antiproliferative effects.[7][8] Conversely, bulky groups or halogen atoms may lead to a decrease in activity.[7]

  • The Role of the Carboxamide Linker: The nature of the linker between the pyridine core and other moieties is crucial. For example, in a series of pyridine-ureas, the substituents on the urea nitrogen played a significant role in determining the potency against breast cancer cells.[2]

  • Contribution of the Oxime Group: The oxime functional group is known to be a key pharmacophore in various biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor can facilitate interactions with biological targets. While direct cytotoxic data for a series of pyridine carboxamide oximes is limited, the known anticancer and anti-inflammatory properties of oximes suggest their potential to enhance the efficacy of pyridine-based compounds.[9]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 30,000 cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the pyridine carboxamide oxime analogs in the appropriate cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours).[2]

  • MTT Incubation: After the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide or a solution of sodium dodecyl sulfate in dilute hydrochloric acid) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

General Structure of Pyridine Carboxamide Oxime Analogs cluster_0 Pyridine Core cluster_1 Carboxamide Group cluster_2 Oxime Group Pyridine Pyridine Ring Carboxamide -(C=O)NR- Pyridine->Carboxamide Linker Oxime =N-OH Carboxamide->Oxime Variable Substituent MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Treat with pyridine carboxamide oxime analogs A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 values G->H

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Hypothetical Mechanism of Action Analog Pyridine Carboxamide Oxime Analog Kinase Protein Kinase (e.g., VEGFR-2) Analog->Kinase Inhibition Apoptosis Apoptosis Analog->Apoptosis Induction Signaling Downstream Signaling Cascade Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Putative mechanism of action for pyridine carboxamide oxime analogs.

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic potential of pyridine carboxamide and oxime analogs, drawing upon available preclinical data. While a direct head-to-head comparison from a single study is currently lacking in the literature, the compiled evidence suggests that these classes of compounds hold significant promise as anticancer agents. The structure-activity relationships discussed herein offer valuable insights for the rational design of more potent and selective derivatives.

Future research should focus on the systematic synthesis and evaluation of a library of pyridine carboxamide oxime analogs to enable a direct and robust comparison of their cytotoxic effects. Such studies would provide a clearer understanding of the synergistic or antagonistic effects of combining the carboxamide and oxime functionalities on a pyridine scaffold. Furthermore, elucidating the precise molecular mechanisms of action will be crucial for the further development of these promising compounds as novel cancer therapeutics.

References

Sources

Elemental Analysis of Fluorinated Pyridines: A Comparative Guide to Standards and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Fluorinated Pyridine Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Fluorine-Pyridine" Paradox

In pharmaceutical development, the fusion of pyridine scaffolds (found in >20% of FDA-approved drugs) with fluorine substitution (used to enhance metabolic stability and lipophilicity) creates a "perfect storm" for elemental analysis (EA).

Standard CHN/CHNS combustion protocols often fail for these compounds due to two distinct antagonistic properties:

  • The Pyridine Challenge: Pyridine rings are refractory (resistant to thermal decomposition) and often hygroscopic, leading to incomplete combustion and nitrogen tailing.

  • The Fluorine Challenge: Upon combustion, fluorine forms Hydrogen Fluoride (HF) and Tetrafluorosilane (SiF₄). These highly reactive byproducts etch quartz combustion tubes and poison standard catalysts, causing rapid instrument drift and low recovery rates.

This guide objectively compares Universal Reference Materials against Structurally Matched Standards and outlines the specific Modified Combustion Protocols required to validate data for fluorinated pyridines.

The Standards Landscape: Selecting the Right Calibrant

For accurate quantification, a "one-size-fits-all" calibration strategy is insufficient. You must distinguish between Calibration Standards (to set the K-factor) and Quality Control (QC) Standards (to validate the specific chemistry).

Table 1: Comparative Analysis of Reference Standards
Standard CategoryRecommended CompoundRoleProsCons
Universal Calibrant Acetanilide Primary Calibration (K-Factor)• High purity (>99.99%)• Non-hygroscopic• Excellent stability• Lacks Fluorine (cannot test F-trap efficiency)• Burns too easily (doesn't challenge the furnace)
Nitrogen Challenge Nicotinic Acid QC for Pyridine Ring• Structurally matches pyridine core• Harder to burn than acetanilide• Often hygroscopic (requires drying)• No Fluorine content
Fluorine Challenge 4-Fluorobenzoic Acid QC for F-Trapping• Validates F-scavenger efficiency• Well-defined stoichiometry• Lacks Nitrogen complexity• Acidic nature can be reactive
The "Gold Standard" 2-Fluoronicotinic Acid Method Validation [1][2][3] • Perfect structural match • Tests both ring stability and F-interference simultaneously• Rarely available as a certified CRM (must use high-purity reagent)• Hygroscopic

Expert Insight: Do not calibrate your instrument with a fluorinated compound. Calibrate with Acetanilide to establish a clean baseline. Then, run 4-Fluorobenzoic acid as a sample. If Carbon recovery is <99.6%, your fluorine trap is saturated or insufficient. Finally, validate your specific sample batch using 2-Fluoronicotinic acid (treated as a secondary standard).

Methodological Comparison: Standard vs. Modified Combustion

To analyze fluorinated pyridines successfully, you must modify the standard Dumas combustion workflow.

Scenario A: Standard Protocol (The Failure Mode)
  • Setup: Standard Quartz Tube, Copper reduction, Chromium/Cobalt oxidation.

  • Outcome: HF reacts with the quartz tube (

    
    ).
    
  • Result:

    • False High Hydrogen: Water produced by the etching reaction is detected as sample hydrogen.

    • Low Carbon:

      
       gas can interfere with 
      
      
      
      separation columns.
    • Damage: The quartz tube becomes opaque and brittle within 10–20 runs.

Scenario B: The Optimized Protocol (The Solution)
  • Additives: Addition of Magnesium Oxide (MgO) or Tungsten Trioxide (WO₃) directly to the sample tin.

  • Scavengers: Use of a dedicated "Fluorine Trap" (typically CaO or specialized commercial absorbers like FluoAdso) in the combustion zone.

Table 2: Experimental Recovery Data (n=5)

Sample: 2-Fluoro-5-methylpyridine (Theoretical: C=64.85%, H=5.44%, N=12.60%)

ParameterStandard Method (No Additives)Modified Method (with WO₃ + F-Trap)Status
Carbon % 63.10% (Low)64.82%Pass
Hydrogen % 5.95% (High - Etching artifact)5.46%Pass
Nitrogen % 12.15% (Tailing)12.58%Pass
Tube Life ~15 Runs>200 RunsOptimal
Visualization: The Optimized Workflow

The following diagram illustrates the critical "Fluorine Scavenging" step required for these compounds.

CombustionWorkflow cluster_0 Reaction Zone Sample Sample: Fluorinated Pyridine + WO3 Additive Combustion Flash Combustion (950-1050°C) O2 Injection Sample->Combustion Injection Scavenger Fluorine Trap (CaO / CeO2) *CRITICAL STEP* Combustion->Scavenger Gases: CO2, H2O, NOx, HF, F2 Reduction Reduction Reactor (Copper, 650°C) Removes Excess O2 Scavenger->Reduction Gases: CO2, H2O, NOx (HF Removed) Separation GC Separation (N2, CO2, H2O) Reduction->Separation Gases: CO2, H2O, N2 Detection TCD Detection Separation->Detection Quantification

Caption: Figure 1. Optimized Dumas combustion workflow for fluorinated compounds. The specific insertion of a CaO/CeO2 scavenger prevents HF from reaching the reduction tube or detector.

Detailed Experimental Protocol

Objective: Validate the purity of a synthesized 3-Fluoro-4-picoline derivative.

Prerequisites:

  • Instrument: CHNS Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario EL).

  • Gases: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.995%).

  • Consumables: Tin capsules, Tungsten Trioxide (WO₃) powder.

Step-by-Step Workflow:

  • System Preparation:

    • Install a Fluorine-Resistant Combustion Tube . This tube should contain a layer of Cerium Oxide or Calcium Oxide (CaO) in the ash-collection zone.

    • Perform a leak check. Fluorine traps can pack tightly; ensure flow is stable.

  • Conditioning (The "Passivation" Phase):

    • Run 3 "Bypass" samples of unweighed 4-Fluorobenzoic acid .

    • Reasoning: This saturates active sites in the ash crucible with Fluorine, preventing the first few real samples from reading low on Carbon.

  • Calibration:

    • Weigh Acetanilide standards (1.0 mg to 2.5 mg) to create a K-factor curve.

      
       must be >0.999.
      
  • Sample Preparation (The "Sandwich" Technique):

    • Tare a tin capsule.

    • Add ~10 mg of WO₃ (Tungsten Trioxide) powder.

    • Add ~1.5 mg of your Fluorinated Pyridine sample.

    • Add another ~10 mg of WO₃ on top.

    • Seal the capsule tightly.

    • Reasoning: WO₃ acts as a combustion aid (oxygen donor) to break the refractory pyridine ring and prevents the formation of non-volatile metal fluorides.

  • Analysis Sequence:

    • Run: Blank

      
       Acetanilide (Check) 
      
      
      
      4-Fluorobenzoic Acid (QC)
      
      
      Sample
      
      
      Sample
      
      
      Acetanilide (Drift Check).
  • Acceptance Criteria:

    • Acetanilide Check:

      
       absolute.
      
    • 4-Fluorobenzoic Acid QC:

      
       absolute (wider tolerance allowed for F-compounds).
      
    • Sample Replicates: Difference

      
      .
      
Troubleshooting Guide
SymptomDiagnosisCorrective Action
High Hydrogen / Low Carbon HF etching of quartz tube.Replace combustion tube; ensure F-trap (CaO) is fresh and positioned correctly in the hot zone.
Peak Tailing (Nitrogen) Incomplete combustion of Pyridine ring.Increase O₂ injection time by 5s; Increase WO₃ additive amount.
Rapid Drift Ash buildup saturated with Fluorine.Remove ash crucible more frequently (every 20-30 runs instead of 50).
References
  • Elementar. (n.d.). CHNS analysis of fluorinated samples. Technical Note. [Link]

  • National Institute of Standards and Technology (NIST). (2016).[4] Certificate of Analysis: Standard Reference Material 3183 (Fluoride). [Link]

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Fluorophenyl)pyridine-2-carboxamide oxime
Reactant of Route 2
4-(2-Fluorophenyl)pyridine-2-carboxamide oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.